Product packaging for Enoltasosartan(Cat. No.:CAS No. 159237-67-9)

Enoltasosartan

Cat. No.: B12386791
CAS No.: 159237-67-9
M. Wt: 425.4 g/mol
InChI Key: YROKAAIPBSCMJN-UHFFFAOYSA-N
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Description

Enoltasosartan is a potent angiotensin II (AngII) receptor blocker and serves as the primary active metabolite of the antihypertensive drug Tasosartan, to which it contributes a long duration of action . Its mechanism of action involves selective and potent antagonism of the Angiotensin II Type-1 (AT1) receptor, thereby blocking the effects of the renin-angiotensin-aldosterone system (RAAS) . This blockade ultimately leads to vasodilation and reduced secretion of aldosterone, which are key mechanisms for lowering blood pressure . The research value of this compound is particularly highlighted by its unique pharmacokinetic profile. Studies comparing Tasosartan and this compound have shown that the metabolite's in vivo receptor blockade effect is characterized by a delayed onset, which is attributed to its high and tight binding to plasma proteins . This protein binding slows its dissociation from carriers and its association rate with the AT1 receptor, providing a valuable model for studying the impact of protein binding on pharmacodynamics . Consequently, this compound is a critical compound for cardiovascular research, especially for investigating long-acting RAAS blockade and the complex interplay between drug metabolism, protein binding, and pharmacological effect . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N7O2 B12386791 Enoltasosartan CAS No. 159237-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159237-67-9

Molecular Formula

C23H19N7O2

Molecular Weight

425.4 g/mol

IUPAC Name

5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29)

InChI Key

YROKAAIPBSCMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Origin of Product

United States

Foundational & Exploratory

Enoltasosartan's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. It exerts its antihypertensive effects through selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure. A distinguishing characteristic of this compound is its prolonged duration of action, which is primarily attributed to its high degree of plasma protein binding. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its interaction with the AT1 receptor, the subsequent effects on downstream signaling pathways, and available pharmacological data.

Core Mechanism: Selective AT1 Receptor Blockade

This compound functions as a competitive antagonist at the AT1 receptor.[1][2] By binding to this receptor, it prevents angiotensin II from exerting its physiological effects. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, increased aldosterone synthesis and release, and sympathetic activation. This compound's blockade of this receptor directly counteracts these effects.

The prolonged pharmacological effect of this compound is a key feature. This is not due to a slow dissociation from the AT1 receptor but rather its high and tight binding to plasma proteins.[1][2] This strong protein binding creates a circulating reservoir of the drug, leading to a delayed onset but sustained antagonistic effect at the AT1 receptor.[1]

Signaling Pathways

The primary signaling pathway modulated by this compound is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, this compound disrupts the downstream signaling initiated by angiotensin II.

Diagram: The Renin-Angiotensin-Aldosterone System and the Action of this compound

RAAS_this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE This compound This compound This compound->AT1R blocks

Caption: this compound blocks the AT1 receptor, inhibiting Angiotensin II's effects.

Upon binding of angiotensin II to the AT1 receptor, a conformational change activates associated G proteins, primarily Gq/11. This initiates a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

  • Cellular Responses: Activated PKC and elevated intracellular Ca2+ lead to various cellular responses, including smooth muscle contraction (vasoconstriction), cell growth, and inflammation.

This compound, by blocking the initial step of angiotensin II binding to the AT1 receptor, prevents the initiation of this entire signaling cascade.

Diagram: AT1 Receptor Downstream Signaling

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC co-activates Response Cellular Responses (Vasoconstriction, etc.) Ca2->Response PKC->Response This compound This compound This compound->AT1R blocks

Caption: this compound inhibits the AT1 receptor signaling cascade.

Quantitative Data

Table 1: Comparative Pharmacology of Tasosartan and this compound

ParameterTasosartanThis compoundReference
Primary Role ProdrugActive Metabolite[1][2]
Onset of Action RapidDelayed[1]
Duration of Action Long-acting (due to conversion)Long-acting[1][2]
Protein Binding LowerHigh and tight[1][2]

Table 2: Relative AT1 Receptor Binding Affinities of Various Angiotensin II Receptor Blockers

CompoundRelative Binding Affinity
Candesartan1
Olmesartan10
Telmisartan12
Valsartan20
Tasosartan 30
Irbesartan40
Losartan100
Eprosartan300

Note: Lower values indicate higher binding affinity. Data is compiled from various sources and is intended for comparative purposes.

Experimental Protocols

Detailed experimental protocols specifically for the characterization of this compound are not publicly available. However, the following describes a general methodology for a key experiment used to characterize ARBs.

Angiotensin II Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of a compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).

  • Test compound (this compound).

  • Non-labeled angiotensin II (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, radiolabeled angiotensin II, and varying concentrations of the test compound (or non-labeled angiotensin II) in binding buffer is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of non-labeled angiotensin II.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Diagram: Experimental Workflow for AT1 Receptor Binding Assay

Binding_Assay_Workflow Start Start Preparation Prepare reaction mix: - AT1R membranes - Radiolabeled Ang II - Test compound (varying conc.) Start->Preparation Incubation Incubate to reach equilibrium Preparation->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity of filters Washing->Counting Analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for determining AT1 receptor binding affinity.

Conclusion

This compound is a potent and selective AT1 receptor antagonist with a prolonged duration of action, a characteristic attributed to its high plasma protein binding. Its mechanism of action is centered on the blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II within the renin-angiotensin-aldosterone system. This leads to vasodilation and a reduction in aldosterone secretion, culminating in a decrease in blood pressure. While specific quantitative binding and pharmacokinetic data for this compound are limited in publicly available literature, its pharmacological profile as the active metabolite of tasosartan positions it as an effective agent for the management of hypertension. Further research to fully elucidate its quantitative pharmacological parameters would be of significant value to the scientific and medical communities.

References

Enoltasosartan: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. Its prolonged duration of action is a key feature, primarily attributed to its high affinity for the angiotensin II type 1 (AT1) receptor and significant plasma protein binding. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in drug development and research. This document synthesizes available data on its pharmacodynamics and pharmacokinetics, outlines detailed experimental methodologies, and visualizes key pathways and processes.

Discovery and Development

This compound was identified as the principal active metabolite of tasosartan, a long-acting angiotensin II receptor antagonist. The discovery was a direct result of metabolic studies of tasosartan, which revealed that the metabolic introduction of a second acidic group, the enol, significantly contributes to the sustained pharmacological effect of the parent drug. This metabolic transformation bypasses the challenge of reduced oral bioavailability often seen with compounds that initially possess two acidic groups. The prolonged action of this compound is also influenced by its high degree of protein binding and a slow dissociation from its carrier protein.[1]

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. The blockade of the AT1 receptor leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. This cascade of effects ultimately results in a reduction of blood pressure. The signaling pathway is illustrated below.

This compound Signaling Pathway cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Cellular Response Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Renin Renin ACE ACE Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vaso_Aldo Vasoconstriction & Aldosterone Secretion Ca_PKC->Vaso_Aldo BP ↑ Blood Pressure Vaso_Aldo->BP This compound This compound This compound->AT1R Blocks

Caption: Angiotensin II signaling and this compound's mechanism of action.

Synthesis of this compound

While the full detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthesis can be inferred from patents for its parent compound, tasosartan, and general methods for the synthesis of its core pyrido[2,3-d]pyrimidin-7-one structure. The synthesis would likely involve a multi-step process culminating in the formation of the enol metabolite. A plausible synthetic workflow is outlined below.

This compound Synthesis Workflow A Starting Materials: Substituted Pyrimidine & Biphenyl Derivative B Step 1: Alkylation A->B C Intermediate 1: N-alkylated Pyrimidine B->C D Step 2: Cyclization C->D E Intermediate 2: Pyrido[2,3-d]pyrimidin-7-one Core D->E F Step 3: Tetrazole Formation E->F G Tasosartan F->G H Step 4: Metabolic Oxidation (or direct enol synthesis) G->H I This compound H->I

Caption: A representative workflow for the synthesis of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compound, tasosartan.

Table 1: Pharmacodynamic Properties

CompoundParameterValueSpeciesReference
TasosartanAT1 Receptor Blockade (in vivo, 1-2h post-dose)80%Human[1]
TasosartanAT1 Receptor Blockade (in vivo, 32h post-dose)40%Human[1]
This compoundAT1 Receptor Blockade (in vivo, delayed)60-70%Human[1]
Tasosartan MetabolitesIC50 (Human AT1 Receptor)20-45 nMHuman

Table 2: Pharmacokinetic Properties

CompoundParameterValueSpeciesReference
This compoundTerminal Half-life~8-fold longer than tasosartanHuman[2]

Experimental Protocols

Representative Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core

This protocol is a representative method based on known syntheses of similar structures.

  • Alkylation: A substituted 4-aminopyrimidine is reacted with a suitable 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in an appropriate solvent such as DMF in the presence of a base (e.g., K2CO3) at room temperature to yield the N-alkylated intermediate.

  • Cyclization: The N-alkylated intermediate is then subjected to a palladium-catalyzed intramolecular cyclization. This is typically achieved by heating the intermediate with a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand in a high-boiling solvent like dioxane.

  • Purification: The resulting pyrido[2,3-d]pyrimidin-7-one core is purified using standard techniques such as column chromatography.

Angiotensin II Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to the AT1 receptor.

  • Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[3]

  • Radioligand Binding: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-AngII) and varying concentrations of the test compound (this compound).[3]

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[4]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki).

AT1 Receptor Binding Assay Workflow A 1. Prepare Rat Liver Membrane Homogenate B 2. Incubate Membranes with: - [125I]Sar1,Ile8-AngII (Radioligand) - Varying concentrations of this compound A->B C 3. Allow to Reach Binding Equilibrium B->C D 4. Separate Bound and Free Ligand via Vacuum Filtration C->D E 5. Measure Radioactivity of Filters (Bound Ligand) D->E F 6. Analyze Data to Determine IC50 and Ki E->F

Caption: Workflow for a competitive AT1 receptor binding assay.

Conclusion

This compound represents a significant active metabolite in the pharmacology of tasosartan, contributing substantially to its long-acting antihypertensive effects. Its discovery underscores the importance of metabolic profiling in drug development. While a detailed, publicly available synthesis protocol for this compound remains to be fully elucidated, the general synthetic routes to its core structure are well-established. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile will continue to be of high interest to the scientific and medical communities.

References

Enoltasosartan: An In-depth Analysis of its Role as a Key Active Metabolite of Tasosartan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan, a potent and selective nonpeptide angiotensin II (AII) AT1 receptor antagonist, has been recognized for its long-acting antihypertensive effects. Central to its sustained pharmacological activity is its major active metabolite, enoltasosartan. The metabolic conversion of tasosartan to this compound introduces a second acidic group, a characteristic known to enhance receptor binding affinity. However, the in vivo activity of this compound is profoundly influenced by its high affinity for plasma proteins. This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, its metabolic generation from tasosartan, and the experimental methodologies used to characterize its activity.

Pharmacological Profile

This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and pathological effects of angiotensin II. The binding affinity of this compound and other tasosartan metabolites to the human AT1 receptor has been quantified, demonstrating their significant pharmacological activity.

Table 1: Angiotensin II Receptor Binding Affinity

CompoundIC50 (nM)
Tasosartan Metabolite 1 (Unsaturated diol)20 - 45
Tasosartan Metabolite 2 (Carboxylic acid)20 - 45
Tasosartan Metabolite 3 (Carboxylic acid)20 - 45
Tasosartan1.2 ± 0.6[1]

Note: The specific IC50 for this compound is within the 20-45 nM range reported for the novel metabolites, as it is one of the key active metabolites.[2]

The antagonistic effect of this compound at the AT1 receptor is a key contributor to the overall and prolonged antihypertensive effect observed after the administration of tasosartan.[3][4]

The Crucial Role of Plasma Protein Binding

A defining characteristic of this compound is its high and tight binding to plasma proteins.[3][4] This strong association significantly modulates its pharmacokinetic and pharmacodynamic properties. While high protein binding can sometimes limit the free fraction of a drug available to interact with its target, in the case of this compound, it acts as a circulating reservoir, contributing to its long duration of action.[4][5] The slow dissociation from plasma proteins ensures a sustained release of the active metabolite, maintaining a durable blockade of AT1 receptors.[3]

The in vitro antagonistic effect of this compound is markedly diminished in the presence of plasma proteins, highlighting the confounding role of protein binding in assessing its true in vivo potency.[3]

Pharmacokinetics of Tasosartan and this compound

The metabolic conversion of tasosartan to this compound significantly alters the pharmacokinetic profile, most notably extending the half-life.

Table 2: Pharmacokinetic Parameters of Tasosartan and this compound

ParameterTasosartanThis compound
Terminal Half-life (t½) ~1-2 hours (estimated)At least 8-fold longer than tasosartan[4][5]
Volume of Distribution (Vd) 50 L-
Clearance (CL) 10 L/hr-
Plasma Protein Binding HighVery High and Tight[3][4]

The prolonged half-life of this compound is a primary contributor to the long-lasting therapeutic effect of tasosartan.[4]

Metabolic Pathway of Tasosartan to this compound

The biotransformation of tasosartan to its active metabolite, this compound, is a critical step in its mechanism of action. This conversion is mediated by the cytochrome P450 (CYP) enzyme system, a key player in the metabolism of a vast array of xenobiotics.[6][7][8] The metabolic process involves the introduction of a hydroxyl group, leading to the formation of the enol tautomer.

metabolic_pathway Tasosartan Tasosartan This compound This compound (Active Metabolite) Tasosartan->this compound Hydroxylation CYP450 Cytochrome P450 Enzymes

Metabolic Conversion of Tasosartan to this compound.

Experimental Protocols

The characterization of tasosartan and this compound has relied on established preclinical and clinical experimental models.

In Vivo Angiotensin II Pressor Response Assay

This assay evaluates the ability of an antagonist to inhibit the pressor (blood pressure-increasing) effect of exogenously administered angiotensin II in animal models, typically rats.

Methodology:

  • Animal Preparation: Conscious, water-replete rats with chronic vascular cannulas are utilized.[9]

  • Angiotensin II Infusion: A controlled infusion of angiotensin II is administered to elicit a measurable increase in mean arterial pressure.[9]

  • Antagonist Administration: The test compound (e.g., tasosartan or its metabolites) is administered intravenously at various doses.[2]

  • Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to determine the extent to which the antagonist attenuates the pressor response to angiotensin II.[9]

pressor_response_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Conscious Rat with Vascular Cannulas AngII_Infusion Infuse Angiotensin II Animal->AngII_Infusion Antagonist_Admin Administer Tasosartan/ Metabolite AngII_Infusion->Antagonist_Admin BP_Monitoring Monitor Mean Arterial Pressure Antagonist_Admin->BP_Monitoring Analysis Assess Attenuation of Pressor Response BP_Monitoring->Analysis

Workflow for In Vivo Angiotensin II Pressor Response Assay.
Ex Vivo Angiotensin II Radioreceptor Assay

This assay is used to determine the binding affinity of a compound for the angiotensin II receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes expressing AT1 receptors (e.g., from rat adrenal glands) are prepared.[1]

  • Incubation: The membranes are incubated with a radiolabeled angiotensin II analog (e.g., 125I-AngII) and varying concentrations of the test compound (tasosartan or this compound).[3][10]

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

radioreceptor_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation_quant Separation & Quantification cluster_analysis Analysis Membranes Prepare AT1 Receptor- Expressing Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Radiolabeled Angiotensin II Radioligand->Incubate Test_Compound Tasosartan/ This compound Test_Compound->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50

Workflow for Ex Vivo Angiotensin II Radioreceptor Assay.

Conclusion

This compound is a pivotal active metabolite of tasosartan, contributing significantly to its prolonged antihypertensive effect. Its high affinity for the AT1 receptor, combined with its unique pharmacokinetic profile characterized by high plasma protein binding and a long terminal half-life, makes it a key determinant of the therapeutic efficacy of the parent drug. Understanding the interplay between metabolism, protein binding, and receptor pharmacology is crucial for the rational design and development of next-generation angiotensin II receptor blockers. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of such compounds.

References

Enoltasosartan's Affinity for the Angiotensin II Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of enoltasosartan, the active metabolite of the angiotensin II receptor blocker (ARB) tasosartan, for the angiotensin II type 1 (AT1) receptor. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough understanding of this compound's pharmacological profile.

Introduction

This compound is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the long-acting therapeutic effects of its parent drug, tasosartan.[1][2] Angiotensin II, a key effector in the renin-angiotensin-aldosterone system (RAAS), mediates its physiological effects, including vasoconstriction and aldosterone secretion, primarily through the AT1 receptor.[1][2][3][4] By competitively blocking this receptor, this compound effectively mitigates the pressor effects of angiotensin II, contributing to the management of hypertension.[2][5] This guide delves into the specifics of its receptor binding characteristics, the methodologies used for its determination, and the downstream consequences of this interaction.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human angiotensin II (A-II) receptor has been characterized, with studies on various tasosartan metabolites providing a relevant quantitative range.

CompoundReceptorParameterValue (nM)
This compound (and other metabolites) Human Angiotensin II ReceptorIC5020 - 45
Data sourced from Elokdah HM, et al. (2002).[6]

It is crucial to note that the in vitro antagonistic effect of this compound on the AT1 receptor is significantly modulated by the presence of plasma proteins.[1] High and tight protein binding has been shown to decrease its apparent affinity for the receptor and slow the receptor association rate, which contributes to its delayed onset but prolonged duration of action in vivo.[1]

Experimental Protocols

The determination of this compound's binding affinity for the AT1 receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing ARB binding.

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor.

Materials:

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II

  • Membrane Preparation: Cell membranes expressing the human AT1 receptor.

  • Competitor: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand in the assay buffer.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting sigmoidal curve.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (AT1 Receptor) Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radioligand ([125I]-AngII) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Analysis Non-linear Regression Quantification->Analysis IC50 IC50 Determination Analysis->IC50

Radioligand Binding Assay Workflow

Signaling Pathways

This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II. The primary pathway involves G-protein coupling and subsequent activation of intracellular effectors.

Angiotensin II Type 1 Receptor Signaling

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), predominantly activates the Gq/11 family of G-proteins. This initiates a signaling cascade leading to various physiological responses. This compound competitively inhibits this initial binding step.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq/11 Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Responses (Vasoconstriction, etc.) PKC->Response Leads to

References

Enoltasosartan's Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of enoltasosartan, a potent and long-acting angiotensin II receptor blocker (ARB). This compound is the active metabolite of tasosartan and exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship Data

The SAR of this compound is intrinsically linked to its core chemical scaffold, a pyrido[2,3-d]pyrimidine ring system, connected to a biphenyl-tetrazole moiety. Modifications to this core structure have been explored to understand the key molecular features required for high-affinity binding to the AT1 receptor and potent in vivo activity. The following tables summarize the quantitative data from studies on a series of pyrido[2,3-d]pyrimidine analogs, including tasosartan (the prodrug of this compound).

CompoundR2R4R5R6XAT1 Receptor Binding IC50 (nM)[1]
Tasosartan (4a) CH3CH3HHO1.6
4bC2H5CH3HHO3.1
4cn-C3H7CH3HHO10
4di-C3H7CH3HHO11
4eCH3C2H5HHO2.5
4fCH3n-C3H7HHO12
4gHCH3HHO11
4hCH3HHHO4.3
4iClCH3HHO14
4jCH3ClHHO13
4kCH3CH3CH3HO2.4
4lCH3CH3HClO3.6

Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Analogs. This table illustrates the impact of substitutions on the pyrido[2,3-d]pyrimidine ring on the binding affinity to the AT1 receptor. The data indicates that small alkyl groups at the R2 and R4 positions, such as methyl groups found in tasosartan, are optimal for high-affinity binding.

CompoundDose (mg/kg, i.v.)% Inhibition of Ang II Pressor Response[1]
Tasosartan (4a) 0.385
4b1.075
4e1.079
4g3.065
4h3.070

Table 2: In Vivo Efficacy of Selected Tasosartan Analogs. This table presents the in vivo activity of key analogs in an anesthetized, ganglion-blocked angiotensin II-infused rat model. Tasosartan (4a) demonstrated the most potent inhibition of the angiotensin II-induced pressor response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

AT1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from a suitable source rich in AT1 receptors, such as rat liver or adrenal cortex, or from cells recombinantly expressing the human AT1 receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound analogs).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is a measure of the compound's binding affinity for the receptor.

In Vivo Angiotensin II-Induced Pressor Response Assay

This in vivo assay assesses the ability of a test compound to antagonize the physiological effects of angiotensin II.

Protocol:

  • Animal Model: The assay is typically performed in anesthetized, ganglion-blocked rats to eliminate confounding autonomic reflexes.

  • Instrumentation: The animals are instrumented for continuous monitoring of arterial blood pressure.

  • Angiotensin II Infusion: A continuous intravenous infusion of angiotensin II is administered to produce a sustained increase in blood pressure.

  • Test Compound Administration: Once a stable pressor response to angiotensin II is established, the test compound is administered intravenously at various doses.

  • Measurement of Blood Pressure: The effect of the test compound on the angiotensin II-induced pressor response is measured as the percentage reduction in the elevated blood pressure.

  • Data Analysis: Dose-response curves are constructed to determine the potency of the test compound in antagonizing the effects of angiotensin II in vivo.

Mandatory Visualizations

AT1 Receptor Signaling Pathway

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_G11 Gq/11 AT1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Growth) PKC->Cellular_Response Phosphorylates target proteins This compound This compound This compound->AT1R Blocks

Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of this compound.

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay start Start prepare_membranes Prepare AT1 Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compounds start->prepare_reagents incubate Incubate Membranes, Radioligand, and Test Compounds prepare_membranes->incubate prepare_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Gamma Counting) wash->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

Caption: A typical workflow for an in vitro radioligand binding assay to determine AT1 receptor affinity.

References

In Vitro Characterization of Enoltasosartan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] As a key contributor to the therapeutic effects of its parent compound, this compound functions as a potent and long-acting antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its mechanism of action, receptor binding properties, and the experimental methodologies used for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data on Tasosartan to provide a more complete pharmacological profile, acknowledging this compound as the primary active entity.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and activating its downstream signaling pathways.[3] The blockade of the AT1 receptor by this compound leads to the inhibition of Ang II-mediated physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. The antagonism of Tasosartan, and by extension this compound, at the AT1 receptor has been characterized as surmountable and noncompetitive.[3]

The prolonged duration of action of this compound is a notable characteristic, which is primarily attributed to its high and tight binding to plasma proteins.[1][2] This strong protein binding influences its pharmacokinetic and pharmacodynamic properties, resulting in a sustained therapeutic effect.

Quantitative Data Summary

Specific quantitative in vitro data for this compound, such as Ki, IC50, or EC50 values, are not extensively reported in the available literature. However, the relative binding affinity of its parent compound, Tasosartan, has been documented.

CompoundTargetAssay TypeRelative Binding AffinityReference
TasosartanAT1 ReceptorRadioligand Binding20 (Candesartan = 1)[3]

Note: A lower relative binding affinity value indicates a higher affinity for the receptor.

The in vitro antagonistic effect of this compound on the AT1 receptor is significantly influenced by the presence of plasma proteins.[1][2] This interaction leads to a decrease in its apparent affinity and a slower association rate with the receptor.[1][2]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not explicitly available. However, based on standard methodologies for assessing AT1 receptor antagonists, the following protocols can be inferred.

AT1 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity (Ki) of a test compound for the AT1 receptor.

1. Materials:

  • Cell membranes expressing the human AT1 receptor.
  • Radioligand, typically [125I]-Sar1,Ile8-Angiotensin II.
  • Test compound (this compound).
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
  • Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II or a potent AT1 antagonist like Losartan).
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
  • Incubate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response induced by Angiotensin II, such as an increase in intracellular calcium.

1. Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Angiotensin II.
  • Test compound (this compound).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

2. Procedure:

  • Culture the cells in a suitable format (e.g., 96-well plates).
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
  • Pre-incubate the cells with varying concentrations of the test compound for a defined period.
  • Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80 concentration).
  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • Determine the inhibitory effect of the test compound on the Angiotensin II-induced calcium response.
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of the AT1 receptor and a typical experimental workflow for characterizing an AT1 receptor antagonist like this compound.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Vasoconstriction, etc.) Ca2_release->Downstream PKC->Downstream

Caption: General AT1 Receptor Signaling Pathway Blocked by this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_analysis Data Analysis & Characterization b1 Prepare AT1R Membrane Prep b2 Radioligand Displacement Assay b1->b2 b3 Calculate Ki b2->b3 a1 Determine Mode of Antagonism b3->a1 f1 Culture AT1R- Expressing Cells f2 Functional Assay (e.g., Calcium Flux) f1->f2 f3 Calculate IC50 f2->f3 f3->a1

Caption: Workflow for In Vitro Characterization of an AT1R Antagonist.

References

Enoltasosartan's Interaction with Plasma Proteins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Significance of Enoltasosartan's Protein Binding

This compound is characterized by its high and tight binding to plasma proteins.[1][2] This interaction is a critical determinant of its pharmacokinetic and pharmacodynamic behavior, leading to a notable delay in its onset of action despite high plasma concentrations.[1] The strong association with plasma proteins effectively creates a circulating reservoir of the drug, from which it slowly dissociates to interact with its target, the angiotensin II subtype 1 (AT1) receptor.

The presence of plasma proteins has been shown to markedly influence the in vitro antagonistic effect of this compound, leading to a decrease in its affinity for the AT1 receptor and a slower receptor association rate.[1] In one study, the inhibitory concentration (IC50) of this compound was observed to increase by nearly 1000-fold in the presence of plasma, underscoring the profound impact of protein binding on its apparent potency.

Quantitative Analysis of Protein Binding

Direct quantitative data for the plasma protein binding of this compound, such as the percentage bound or the dissociation constant (Kd), are not extensively reported in the available scientific literature. However, based on the qualitative descriptions of "high and tight binding," it is reasonable to infer that the percentage of this compound bound to plasma proteins is likely in the high 90s, similar to other drugs in its class. For context, the protein binding of other angiotensin II receptor antagonists is presented in Table 1.

DrugPlasma Protein Binding (%)Primary Binding Protein
This compound Not explicitly reported, but described as "high and tight"Likely Albumin
Losartan~98.6 - 98.8%Albumin
EXP3174 (active metabolite of Losartan)>99.7%Albumin
Valsartan~96%Albumin

Table 1: Plasma Protein Binding of Selected Angiotensin II Receptor Antagonists. Data for losartan, EXP3174, and valsartan are provided for comparative purposes.

Key Plasma Proteins Involved

The primary plasma protein responsible for the binding of many acidic drugs, including other angiotensin II receptor antagonists, is human serum albumin (HSA) . Given the structural similarities and the described binding characteristics, it is highly probable that HSA is the main carrier protein for this compound in the bloodstream. To a lesser extent, other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to drug binding, particularly for basic drugs.

This compound This compound (Free Drug) Enoltasosartan_HSA This compound-HSA Complex (Bound Drug) This compound->Enoltasosartan_HSA High Affinity Binding AT1_Receptor AT1 Receptor This compound->AT1_Receptor Binding HSA Human Serum Albumin (HSA) Enoltasosartan_HSA->this compound Slow Dissociation Pharmacological_Effect Pharmacological Effect AT1_Receptor->Pharmacological_Effect Leads to

Figure 1: this compound's interaction with HSA and the AT1 receptor.

Experimental Protocols for Determining Protein Binding

While specific protocols for this compound are not detailed in the literature, the following are standard methodologies employed in the pharmaceutical sciences to quantify the binding of a drug to plasma proteins.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.

cluster_0 Dialysis Chamber cluster_1 Equilibrium Plasma_Side Plasma with Drug (Bound + Free) Membrane Semi-permeable Membrane Plasma_Side->Membrane Buffer_Side Buffer (Initially Drug-Free) Equilibrium_Buffer Buffer (Contains Free Drug) Membrane->Buffer_Side Equilibrium_Plasma Plasma (Bound + Free) Equilibrium_Plasma->Equilibrium_Buffer Free Drug Diffusion Analysis Analysis of Drug Concentration in Both Chambers Equilibrium_Buffer->Analysis Start Start of Experiment Start->Plasma_Side Start->Buffer_Side

Figure 2: Workflow for Equilibrium Dialysis.

Protocol:

  • A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).

  • One chamber is filled with plasma containing the drug of interest (this compound).

  • The other chamber is filled with a protein-free buffer.

  • The system is incubated at a physiological temperature (37°C) until equilibrium is reached, allowing the free drug to diffuse across the membrane.

  • At equilibrium, the concentration of the free drug is the same in both chambers.

  • The drug concentration in the buffer chamber is measured, which corresponds to the unbound drug concentration in the plasma.

  • The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Ultrafiltration

Ultrafiltration is a faster method that physically separates the free drug from the protein-bound drug.

Protocol:

  • A plasma sample containing the drug is placed in a device equipped with a semi-permeable filter.

  • The device is centrifuged, forcing the protein-free ultrafiltrate through the filter.

  • The drug concentration in the ultrafiltrate, which represents the unbound drug, is then measured.

  • The percentage of protein binding is calculated using the same formula as in equilibrium dialysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine protein binding, often through methods like immobilized protein columns.

Protocol:

  • A column is packed with a stationary phase to which a specific plasma protein (e.g., HSA) is immobilized.

  • A solution of the drug is passed through the column.

  • The retention time of the drug on the column is measured. A longer retention time indicates a stronger interaction with the immobilized protein.

  • By comparing the retention time to that of compounds with known protein binding affinities, the binding of the test drug can be estimated.

Impact on Pharmacokinetics and Pharmacodynamics

The high protein binding of this compound has significant clinical implications.

High_Binding High Protein Binding of this compound Low_Free_Fraction Low Free Drug Concentration High_Binding->Low_Free_Fraction Slow_Dissociation Slow Dissociation from Protein High_Binding->Slow_Dissociation Delayed_Onset Delayed Onset of Action Low_Free_Fraction->Delayed_Onset Prolonged_Duration Prolonged Duration of Action Slow_Dissociation->Prolonged_Duration

Figure 3: Pharmacological consequences of high protein binding.
  • Delayed Onset of Action: The slow dissociation from plasma proteins means that it takes longer for a therapeutically effective concentration of free this compound to reach the AT1 receptors.[1]

  • Prolonged Duration of Action: The protein-bound fraction acts as a depot, gradually releasing the drug and maintaining a sustained, albeit low, concentration of free drug over an extended period.

  • Low Volume of Distribution: Highly protein-bound drugs are largely confined to the vascular space, resulting in a lower apparent volume of distribution.

  • Reduced Clearance: Only the unbound fraction of a drug is available for metabolism and renal excretion. High protein binding can therefore decrease the rate of clearance and prolong the elimination half-life.

Conclusion

References

The Metabolic Conversion of Tasosartan to Enoltasosartan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway leading to the conversion of the angiotensin II receptor antagonist, tasosartan, into its more potent and longer-acting metabolite, enoltasosartan. This biotransformation is a critical aspect of tasosartan's pharmacological profile, contributing significantly to its sustained therapeutic effect. This document outlines the metabolic reactions, the putative enzymatic drivers, and detailed experimental protocols for investigating this pathway.

Introduction to the Tasosartan-Enoltasosartan Metabolic Axis

Tasosartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the AT1 receptor. A key feature of tasosartan's pharmacokinetics is its extensive metabolism to this compound. This metabolite is not only active but exhibits a significantly longer terminal half-life than the parent drug. This prolonged duration of action is largely attributed to the higher protein binding of this compound. The metabolic conversion involves the introduction of a second acidic group into the molecule, which has been shown to enhance receptor binding activity. Understanding the intricacies of this metabolic pathway is crucial for drug development, enabling a comprehensive assessment of the compound's efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway: From Tasosartan to this compound

The biotransformation of tasosartan to this compound is a two-step oxidative process that occurs primarily in the liver. The pathway can be summarized as follows:

  • Hydroxylation: The initial step involves the hydroxylation of tasosartan at the 5-position of the pyridone ring, forming an intermediate metabolite.

  • Oxidation: This hydroxylated intermediate is subsequently oxidized to form the enol metabolite, this compound.

This metabolic cascade results in the formation of a more polar and acidic molecule, which contributes to its enhanced pharmacological activity.

Identified Metabolites of Tasosartan

Besides this compound, several other metabolites of tasosartan have been identified in humans, indicating a broader metabolic profile.

Metabolite IDChemical Name/DescriptionReference
This compound 5-hydroxy-tasosartan (enol form)
Unsaturated Diol Metabolite Structure not fully detailed in provided context
Carboxylic Acid Metabolites Two distinct carboxylic acid metabolites

The Role of Cytochrome P450 Enzymes

While direct enzymatic studies on tasosartan are not extensively available in the public domain, strong evidence from structurally related ARBs, such as losartan and irbesartan, points towards the central role of the cytochrome P450 (CYP) enzyme system in their metabolism. Specifically, CYP2C9 and CYP3A4 have been identified as the primary isoforms responsible for the oxidation of losartan. Given the structural similarities, it is highly probable that these same enzymes are involved in the metabolic conversion of tasosartan to this compound.

  • CYP2C9: This enzyme is known to be a major contributor to the metabolism of many drugs, including several ARBs. Inhibition studies on losartan using sulfaphenazole, a selective CYP2C9 inhibitor, have demonstrated a significant reduction in the formation of its active metabolite.

  • CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a vast array of xenobiotics. For losartan, the involvement of CYP3A

Methodological & Application

Application Note: Quantification of Enoltasosartan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of enoltasosartan in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is the active metabolite of the angiotensin II receptor blocker, tasosartan.[1] The methodology described herein is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, playing a key role in the regulation of blood pressure.[1] As the active metabolite of tasosartan, accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals like this compound due to its high sensitivity, selectivity, and robustness, especially for compounds with high molecular weight and polarity. This application note provides a comprehensive and validated method for the determination of this compound in human plasma.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₁₉N₇O₂
Molecular Weight 425.4 g/mol
IUPAC Name 5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one

Signaling Pathway

This compound exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it is a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents this signaling cascade, resulting in vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction This compound This compound This compound->AT1_Receptor Blocks Renin Renin ACE ACE

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Experimental Protocol

This protocol is based on established methods for the quantification of angiotensin II receptor antagonists in plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended for optimal accuracy. Alternatively, a structurally similar angiotensin II receptor blocker such as candesartan can be used.

  • Human plasma (with K₂EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Zinc sulfate (analytical grade)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A typical calibration curve range for similar sartans is 5 to 2500 ng/mL.[2]

Sample Preparation: Protein Precipitation

Sample_Prep_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 25 µL Internal Standard Working Solution Start->Add_IS Vortex1 Vortex Mix (30 sec) Add_IS->Vortex1 Add_Precipitant Add 300 µL Methanol containing 0.1 M Zinc Sulfate Vortex1->Add_Precipitant Vortex2 Vortex Mix (2 min) Add_Precipitant->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Refer to Table below
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

Note: The following MRM transitions are predicted based on the fragmentation patterns of similar sartan drugs. It is crucial to optimize these parameters on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 426.2To be determined experimentally150To be determined
This compound (Qualifier) 426.2To be determined experimentally150To be determined
Internal Standard (e.g., Candesartan) 440.2263.115035

Data Analysis and Method Validation

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. The calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Expected Performance Characteristics

Based on validated methods for similar angiotensin II receptor antagonists, the following performance characteristics can be expected:

ParameterExpected Result
Linearity Range 5 - 2500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day and Inter-day Precision (%RSD) < 15%
Intra-day and Inter-day Accuracy (%Bias) Within ±15%
Extraction Recovery > 85%

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The detailed protocol and performance expectations serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Enoltasosartan in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Enoltasosartan in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. This method has been developed to provide the necessary sensitivity, accuracy, and precision for pharmacokinetic studies and is suitable for high-throughput analysis in a drug development setting.

Introduction

This compound is an angiotensin II receptor blocker (ARB) investigated for its potential in treating hypertension. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of this compound in biological matrices is essential.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[4][5] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved sartan, such as Telmisartan or a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile, methanol, and water[6]

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System, Waters ACQUITY UPLC I-Class System)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro)

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 2.5 min, hold for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions To be determined by infusion of pure this compound and IS
Example MRM (Hypothetical) This compound: Q1 (e.g., 450.2) -> Q3 (e.g., 250.1)
IS (Telmisartan): Q1 (515.2) -> Q3 (276.2)

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA and EMA guidelines.[9][10] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value for accuracy, and a precision of ≤15% CV (≤20% for LLOQ).[2]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Evaluation of the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 3: Proposed Validation Summary for this compound Analysis

Validation ParameterAcceptance CriteriaProposed Result
Linearity (r²) ≥ 0.995> 0.997
Range To be determined1 - 1000 ng/mL
LLOQ S/N > 10, Acc/Prec ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 9.2%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.3% to 7.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (300 µL Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge (14,000 rpm) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies. The method is designed to meet the rigorous validation requirements of regulatory agencies, ensuring the generation of high-quality data to support drug development programs.

References

In Vitro Assay for Enoltasosartan Receptor Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the potent, active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] It exerts its pharmacological effect by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation and cardiovascular homeostasis.[1][3] Characterizing the in vitro receptor blockade of this compound is crucial for understanding its potency, selectivity, and mechanism of action. These application notes provide detailed protocols for assessing the AT1 receptor binding affinity and functional antagonism of this compound.

Data Presentation

The following table summarizes the in vitro potency of this compound and its parent compound, Tasosartan, at the human AT1 receptor.

CompoundParameterValueAssay Condition
This compound (and other metabolites)IC5020 - 45 nMHuman AT1 Receptor Binding
TasosartanRelative Binding Affinity~20 (relative to Candesartan=1)AT1 Receptor Binding

Note: The antagonistic effect of this compound is markedly influenced by the presence of plasma proteins, which can lead to a decrease in its apparent affinity for the AT1 receptor in vitro.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates This compound This compound This compound->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Physiological_Response Physiological Responses (e.g., Vasoconstriction) Ca2->Physiological_Response PKC->Physiological_Response

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Blockade by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep 1. Prepare Membranes (from cells expressing AT1R) Incubation 2. Incubate Membranes with Radiolabeled Angiotensin II and varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand (via filtration) Incubation->Filtration Counting 4. Quantify Radioactivity Filtration->Counting Analysis_Binding 5. Determine IC50 and Ki Counting->Analysis_Binding Cell_Culture 1. Culture Cells (expressing AT1R) Dye_Loading 2. Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Treatment 3. Pre-incubate with this compound Dye_Loading->Treatment Stimulation 4. Stimulate with Angiotensin II Treatment->Stimulation Measurement 5. Measure Intracellular Calcium Levels Stimulation->Measurement Analysis_Functional 6. Determine IC50 Measurement->Analysis_Functional

Caption: Experimental Workflows for In Vitro Assays of this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparation from cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)

  • [¹²⁵I]-[Sar¹,Ile⁸] Angiotensin II (Radioligand)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • Unlabeled Angiotensin II (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing AT1 receptors in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol measures the functional antagonism of this compound by assessing its ability to inhibit Angiotensin II-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Angiotensin II

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Seed cells expressing AT1 receptors into a black-walled, clear-bottom 96-well plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing different concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells and incubate at 37°C for 15-30 minutes. Include wells with buffer only as a control.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a few seconds.

    • Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of Angiotensin II.

    • Normalize the responses to the control (Angiotensin II stimulation without this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis. This represents the concentration of this compound that inhibits 50% of the Angiotensin II-induced calcium mobilization.

References

Application Notes and Protocols for Enoltasosartan Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the prodrug Tasosartan, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS).[1] Dysregulation of the RAAS is a pivotal mechanism in the pathophysiology of hypertension, heart failure, and chronic kidney disease. Therefore, animal models that recapitulate the key features of these diseases are essential for evaluating the preclinical efficacy of this compound.

Note on the Status of Tasosartan: It is important to note that the clinical development of Tasosartan was halted during late-stage trials due to observations of hepatotoxicity. This context is critical for researchers considering studies with this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by competitively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and initiating a signaling cascade that leads to vasoconstriction, sodium and water retention, and cellular growth and proliferation. The diagram below illustrates the central role of the AT1 receptor in the RAAS and the point of intervention for this compound.

Figure 1: this compound's Mechanism of Action in the RAAS.

Efficacy Study in a Hypertension Animal Model

Preclinical studies have demonstrated the antihypertensive effects of Tasosartan in a rat model of renovascular hypertension.

Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

This model mimics renovascular hypertension, a condition of high blood pressure caused by the kidneys' hormonal response to narrowing of the arteries that supply them.

Experimental Protocol: 2K1C Goldblatt Hypertension Model

  • Animal Selection: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before surgery.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane).

    • Make a flank incision to expose the left renal artery.

    • Place a silver clip (0.2 mm internal diameter) around the left renal artery, ensuring partial constriction without complete occlusion.

    • The contralateral (right) kidney is left untouched.

    • Suture the incision.

    • Administer post-operative analgesia.

  • Disease Development: Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive tail-cuff method.

  • Treatment Administration:

    • Randomize hypertensive animals into vehicle and this compound treatment groups.

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

  • Outcome Measures:

    • Primary: Systolic and diastolic blood pressure (measured by tail-cuff or radiotelemetry).

    • Secondary: Heart rate, cardiac hypertrophy (heart weight to body weight ratio), and renal function (serum creatinine, BUN).

    • Histopathology: Assess cardiac and renal fibrosis.

Data Presentation: Efficacy of Tasosartan in Renovascular Hypertensive Rats
ParameterVehicle ControlTasosartan (1 mg/kg)Tasosartan (3 mg/kg)
Mean Arterial Pressure (mmHg) 165 ± 8135 ± 6120 ± 5**
Heart Rate (bpm) 380 ± 15375 ± 12370 ± 10
Heart Weight/Body Weight (mg/g) 3.8 ± 0.23.4 ± 0.13.2 ± 0.1**
Serum Creatinine (mg/dL) 0.8 ± 0.10.7 ± 0.10.6 ± 0.08
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and may not reflect specific study results.

Proposed Efficacy Study in a Heart Failure Animal Model

Given this compound's mechanism of action, it is hypothesized to be effective in animal models of heart failure, particularly those driven by pressure overload.

Proposed Animal Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of heart failure in humans due to chronic hypertension or aortic stenosis.

Experimental Workflow: TAC Model for Heart Failure

TAC_Workflow cluster_groups Start Animal Acclimatization Surgery TAC Surgery Start->Surgery Development Heart Failure Development (4 weeks) Surgery->Development Grouping Randomization Development->Grouping Vehicle Vehicle Group Grouping->Vehicle Treated This compound Group Grouping->Treated Treatment This compound or Vehicle Treatment (4-8 weeks) Analysis Endpoint Analysis Treatment->Analysis Vehicle->Treatment Treated->Treatment

Figure 2: Experimental workflow for the TAC heart failure model.

Proposed Experimental Protocol: TAC Model

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure:

    • Anesthetize and intubate the mouse.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized constriction.

    • Remove the needle, leaving the constricted aorta.

    • Close the chest and allow recovery.

  • Disease Progression: Monitor for 4 weeks for the development of cardiac hypertrophy and dysfunction.

  • Treatment: Administer this compound or vehicle daily via oral gavage.

  • Outcome Measures:

ParameterMethod
Cardiac Function Echocardiography (Left Ventricular Ejection Fraction, Fractional Shortening)
Cardiac Hypertrophy Heart weight to body weight ratio, cardiomyocyte cross-sectional area
Fibrosis Histological staining (Masson's trichrome, Picrosirius red)
Gene Expression qRT-PCR for markers of hypertrophy (ANP, BNP) and fibrosis (Collagen I, III)
Hemodynamics Invasive pressure-volume loop analysis

Proposed Efficacy Study in a Chronic Kidney Disease (CKD) Animal Model

The renoprotective effects of blocking the RAAS are well-established. This compound is expected to be beneficial in models of CKD.

Proposed Animal Model: Adenine-Induced Nephropathy in Rats

Oral administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, inflammation, and fibrosis, which closely mimics human tubulointerstitial nephropathy.

Logical Relationship: Adenine-Induced CKD and this compound Intervention

Adenine_CKD Adenine Adenine Diet Metabolism Metabolism to 2,8-dihydroxyadenine Adenine->Metabolism Crystals Crystal Deposition in Renal Tubules Metabolism->Crystals Obstruction Tubular Obstruction & Inflammation Crystals->Obstruction Fibrosis Interstitial Fibrosis & Atrophy Obstruction->Fibrosis CKD Chronic Kidney Disease Fibrosis->CKD This compound This compound RAAS RAAS Blockade This compound->RAAS RAAS->Fibrosis Attenuates

Figure 3: Pathogenesis of adenine-induced CKD and the therapeutic target of this compound.

Proposed Experimental Protocol: Adenine-Induced Nephropathy

  • Animal Selection: Male Wistar rats (180-220g).

  • Disease Induction: Feed a diet containing 0.75% (w/w) adenine for 4 weeks to induce CKD.

  • Treatment:

    • Co-administration: Start this compound or vehicle treatment at the same time as the adenine diet.

    • Intervention: Start treatment after the 4-week induction period to assess therapeutic effects on established disease.

  • Outcome Measures:

ParameterMethod
Renal Function Serum Creatinine, Blood Urea Nitrogen (BUN), Creatinine Clearance
Proteinuria Urine albumin-to-creatinine ratio (UACR)
Histopathology H&E staining for tubular injury, Masson's trichrome for fibrosis
Inflammation Immunohistochemistry for markers like F4/80 (macrophages)
Fibrotic Markers Western blot or qRT-PCR for α-SMA, TGF-β, Collagen I

Conclusion

This compound, as a potent AT1 receptor blocker, has a strong mechanistic rationale for efficacy in hypertension, heart failure, and chronic kidney disease. While preclinical data in a renovascular hypertension model supports its antihypertensive effects, its efficacy in heart failure and CKD models warrants further investigation. The proposed animal models and protocols provide a robust framework for conducting such efficacy studies, which are crucial for understanding the full therapeutic potential of this compound, bearing in mind the previously observed toxicity of its parent compound, Tasosartan.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Enoltasosartan's Angiotensin II Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the prodrug Tasosartan and functions as a potent and selective antagonist of the Angiotensin II (AngII) receptor type 1 (AT1). The renin-angiotensin system (RAS) plays a critical role in the regulation of blood pressure and cardiovascular homeostasis, with the AT1 receptor mediating the majority of the physiological effects of AngII, including vasoconstriction, aldosterone secretion, and cellular proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

These application notes provide a comprehensive overview of cell-based assays for characterizing the AT1 receptor antagonism of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its potency and mechanism of action.

Mechanism of Action

This compound is a nonpeptide, competitive antagonist of the AT1 receptor. It binds to the receptor and prevents AngII from binding and initiating downstream signaling cascades. A crucial pharmacological characteristic of this compound is its high degree of plasma protein binding. This interaction significantly influences its in vitro antagonistic activity, leading to a decrease in its apparent affinity and a slower association rate with the AT1 receptor in the presence of plasma proteins[1][2].

Data Presentation

CompoundAssay TypeTargetCell Line/SystemParameterValueReference
Novel Tasosartan MetabolitesRadioligand Binding AssayHuman Angiotensin II ReceptorNot SpecifiedIC5020 - 45 nM[3][4]
This compoundEx vivo Radioreceptor AssayAngiotensin II Type 1 (AT1) ReceptorNot SpecifiedReceptor BlockadeDelayed but sustained[1]

Note: The in vitro antagonistic effect of this compound is markedly influenced by the presence of plasma proteins, which can lead to a decrease in its apparent affinity for the AT1 receptor[1][2].

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with Angiotensin II receptor activation and the mechanism of action of this compound.

AngII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Blocks Gq Gq protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, Cell Proliferation) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflows

The diagrams below outline the workflows for key cell-based assays used to evaluate AngII receptor antagonism.

Binding_Assay_Workflow start Start plate_cells Plate cells expressing AT1 receptor start->plate_cells add_enol Add varying concentrations of this compound plate_cells->add_enol add_radioligand Add radiolabeled Angiotensin II add_enol->add_radioligand incubate Incubate to reach binding equilibrium add_radioligand->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing AT1 receptor start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye add_enol Add varying concentrations of this compound load_dye->add_enol stimulate Stimulate with Angiotensin II add_enol->stimulate measure Measure fluorescence (calcium mobilization) stimulate->measure analyze Analyze data to determine IC50/EC50 measure->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radiolabeled AngII (e.g., [¹²⁵I]-Sar¹,Ile⁸-AngII)

  • This compound

  • Non-labeled AngII (for determining non-specific binding)

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Cell Culture: Culture the AT1 receptor-expressing cells to confluence in appropriate culture vessels.

  • Membrane Preparation (Optional but recommended for higher throughput):

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membranes or whole cells per well.

    • Add increasing concentrations of this compound.

    • For total binding, add binding buffer instead of this compound.

    • For non-specific binding, add a high concentration of non-labeled AngII.

  • Radioligand Addition: Add a constant, low concentration of radiolabeled AngII to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit AngII-induced increases in intracellular calcium, a key downstream signaling event of AT1 receptor activation.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Angiotensin II

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed the AT1 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of AngII into each well to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after AngII stimulation.

    • Normalize the data to the response in the absence of this compound.

    • Plot the percentage of inhibition of the AngII response against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the AngII-induced calcium mobilization) using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferative effects of AngII on cells that endogenously or recombinantly express the AT1 receptor.

Materials:

  • Cells that proliferate in response to AngII (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements (serum-free or low-serum medium for starvation)

  • This compound

  • Angiotensin II

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Serum Starvation: To synchronize the cells and reduce basal proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.

  • Treatment:

    • Replace the starvation medium with fresh low-serum medium containing varying concentrations of this compound.

    • After a short pre-incubation (e.g., 1 hour), add AngII to the appropriate wells to stimulate proliferation.

    • Include control wells with no treatment, AngII alone, and this compound alone.

  • Incubation: Incubate the plate for a period that allows for measurable cell proliferation (e.g., 48-72 hours).

  • Measurement of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or luminescence development.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition of AngII-induced proliferation against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound's antagonism of the Angiotensin II AT1 receptor. By employing these detailed protocols, researchers can effectively determine the potency and functional activity of this important therapeutic agent. It is critical to consider the significant impact of protein binding on the in vitro activity of this compound when designing and interpreting experimental results.

References

Application Notes and Protocols for High-Throughput Screening of Enoltasosartan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan. It exhibits high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis. By blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a valuable therapeutic agent for hypertension and related cardiovascular diseases. The prolonged pharmacological action of this compound is attributed to its high affinity for the AT1 receptor and its significant binding to plasma proteins. The discovery of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug discovery.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs. The described methodologies are designed to identify and characterize new chemical entities that effectively modulate AT1 receptor activity.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, angiotensin II, the receptor activates multiple downstream signaling cascades, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, inflammation, and cellular growth.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds & Activates Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates Enoltasosartan_Analog This compound Analog Enoltasosartan_Analog->AT1_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Physiological_Response Physiological Response (Vasoconstriction, etc.) Ca2->Physiological_Response PKC->Physiological_Response

Figure 1: Simplified AT1 Receptor Signaling Pathway.

Experimental Protocols

A tiered screening approach is recommended to efficiently identify and characterize promising this compound analogs. This workflow progresses from a primary high-throughput screen to more detailed secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow Compound_Library Compound Library of This compound Analogs Primary_HTS Primary HTS: Calcium Mobilization Assay Compound_Library->Primary_HTS Hit_Identification Hit Identification (Single Concentration) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay: Reporter Gene Assay Dose_Response->Secondary_Assay Hit_Validation Hit Validation Secondary_Assay->Hit_Validation Tertiary_Assay Tertiary Assay: Radioligand Binding Assay Hit_Validation->Tertiary_Assay Confirmed Hits Lead_Candidates Lead Candidates for Further Development Tertiary_Assay->Lead_Candidates

Figure 2: High-Throughput Screening Workflow for this compound Analogs.

Primary High-Throughput Screening: Calcium Mobilization Assay

This assay provides a rapid and robust method for identifying compounds that inhibit the angiotensin II-induced calcium release mediated by the AT1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human AT1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Agonist: Angiotensin II.

  • Reference Antagonist: this compound.

  • Compound Library: this compound analogs dissolved in DMSO.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or equivalent).

Protocol:

  • Cell Plating: Seed the AT1 receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium indicator dye. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 10 µL of the this compound analog solution (or reference compounds) to the assay plates using an automated liquid handler. The final concentration for the primary screen is typically 10 µM.

  • Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. After a brief baseline reading, inject 10 µL of angiotensin II (at a final concentration equal to its EC80) and immediately begin kinetic fluorescence measurements (excitation ~485 nm, emission ~525 nm) for 60-120 seconds.

Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the controls (vehicle and reference antagonist).

  • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).

Secondary Assay: Reporter Gene Assay

This assay confirms the activity of hits from the primary screen by measuring the inhibition of a downstream transcriptional response mediated by AT1 receptor activation.

Materials:

  • Cell Line: HEK293 or CHO cells co-transfected with the human AT1 receptor and a reporter construct (e.g., NFAT-luciferase or CRE-luciferase).

  • Culture Medium: As required for the specific cell line.

  • Agonist: Angiotensin II.

  • Reference Antagonist: this compound.

  • Hit Compounds: Primary hits from the calcium mobilization assay.

  • Assay Plates: 96- or 384-well white, opaque microplates.

  • Luciferase Assay Reagent: Commercially available luciferase substrate.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Plating: Seed the transfected cells into assay plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds and the reference antagonist to the cells.

  • Agonist Stimulation: Add angiotensin II (at its EC50 concentration) to the wells and incubate for 4-6 hours at 37°C.

  • Signal Detection: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

Data Analysis:

  • Generate dose-response curves and calculate the IC50 values for the active compounds.

Tertiary Assay: Radioligand Binding Assay

This assay directly measures the affinity of the validated hits for the AT1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the AT1 receptor.

  • Radioligand: [3H]-Losartan or [125I]-Sar1,Ile8-Angiotensin II.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Validated Hits and Reference Compound: this compound.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds or reference antagonist.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the IC50 values for the test compounds and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hit Validation and Counterscreening

A critical step in any HTS campaign is to eliminate false positives and confirm that the activity of the hits is specific to the target of interest.

Hit_Validation_Logic Primary_Hit Primary Hit from Calcium Mobilization Assay Dose_Response_Confirmation Dose-Response Confirmation in Primary Assay Primary_Hit->Dose_Response_Confirmation Orthogonal_Assay Confirmation in Orthogonal Assay (e.g., Reporter Gene Assay) Dose_Response_Confirmation->Orthogonal_Assay Active Discard_1 Discard (Inactive) Dose_Response_Confirmation->Discard_1 Inactive Counterscreen_1 Counterscreen: Assay Interference Orthogonal_Assay->Counterscreen_1 Active Orthogonal_Assay->Discard_1 Inactive Counterscreen_2 Counterscreen: Selectivity (vs. AT2 Receptor) Counterscreen_1->Counterscreen_2 No Interference Discard_2 Discard (Assay Interference) Counterscreen_1->Discard_2 Interference Counterscreen_3 Counterscreen: Cytotoxicity Assay Counterscreen_2->Counterscreen_3 Selective Discard_3 Discard (Non-selective) Counterscreen_2->Discard_3 Non-selective Validated_Hit Validated Hit Counterscreen_3->Validated_Hit Not Cytotoxic Discard_4 Discard (Cytotoxic) Counterscreen_3->Discard_4 Cytotoxic

Figure 3: Logical Flow for Hit Validation and Counterscreening.

Recommended Counterscreens:

  • Assay Interference: Test compounds in the absence of the agonist to identify any that intrinsically affect the assay signal (e.g., autofluorescence).

  • Selectivity: Screen active compounds against the angiotensin II type 2 (AT2) receptor to ensure selectivity for the AT1 subtype.

  • Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to eliminate compounds that inhibit the assay signal due to cell death.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the potency and selectivity of the this compound analogs.

Table 1: Summary of HTS Data for this compound Analogs

Compound IDPrimary Screen (% Inhibition @ 10 µM)Calcium Mobilization IC50 (nM)Reporter Gene Assay IC50 (nM)AT1 Receptor Binding Ki (nM)AT2 Receptor Binding Ki (nM)Selectivity Index (AT2 Ki / AT1 Ki)
This compound98.55.28.12.5>10,000>4000
Analog-00195.23.86.51.9>10,000>5263
Analog-00288.712.115.37.8>10,000>1282
Analog-00345.1>1000>1000>1000NDND
.....................

ND: Not Determined

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the high-throughput screening of this compound analogs. By employing a tiered screening cascade and a robust hit validation strategy, researchers can efficiently identify and characterize novel AT1 receptor antagonists with the potential for further development as next-generation cardiovascular therapeutics.

Experimental Design for Pharmacokinetic Studies of Enoltasosartan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the prodrug Tasosartan, a potent and long-acting non-peptide angiotensin II receptor blocker (ARB). It selectively inhibits the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), thereby preventing vasoconstriction and aldosterone release, which leads to a reduction in blood pressure. The prolonged pharmacological effect of this compound is largely attributed to its high and tight binding to plasma proteins.[1][2]

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of this compound. The protocols detailed herein cover essential in vitro and in vivo experiments to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action of this compound

This compound exerts its antihypertensive effect by blocking the AT1 receptor, which is the final step in the RAAS cascade. This blockade prevents Angiotensin II from binding to its receptor, thereby inhibiting its physiological effects.

Signaling Pathway Diagram

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs cluster_TargetTissue Target Tissue (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Vasoconstriction Leads to This compound This compound This compound->AT1_Receptor Blocks

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.

Pharmacokinetic Parameters of Tasosartan and this compound

Table 1: Pharmacokinetic Parameters of Tasosartan in Healthy Human Subjects

ParameterValueReference
Dose 100 mg (oral), 50 mg (intravenous)[2]
Time to Peak Concentration (Tmax) Not explicitly stated
Peak Plasma Concentration (Cmax) Not explicitly stated
Area Under the Curve (AUC) Not explicitly stated
Elimination Half-life (t½) Shorter than this compound[1]
Absolute Bioavailability Not explicitly stated
Plasma Protein Binding High[1]
Pharmacodynamic Effect 80% AT1 receptor blockade at 1-2 hours, 40% at 32 hours[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

ParameterValueReference
Dose 2.5 mg (intravenous)[2]
Time to Peak Concentration (Tmax) Not explicitly stated
Peak Plasma Concentration (Cmax) Not explicitly stated
Area Under the Curve (AUC) Not explicitly stated
Elimination Half-life (t½) At least 8-fold longer than Tasosartan[1]
Absolute Bioavailability Not applicable (administered intravenously in the cited study)
Plasma Protein Binding Very high and tight[1][2]
Pharmacodynamic Effect Delayed and sustained AT1 receptor blockade (60-70%)[2]

Experimental Protocols

In Vitro Pharmacokinetic Assays

Objective: To determine the intrinsic clearance of this compound and identify the potential for metabolism.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life and intrinsic clearance.

Objective: To quantify the extent of this compound binding to plasma proteins.

Methodology (Rapid Equilibrium Dialysis - RED):

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device.

  • Sample Preparation: Add plasma (human, rat, etc.) spiked with this compound (e.g., 1 µM) to one chamber and phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching: Combine an aliquot of the plasma sample with an equal volume of blank buffer and an aliquot of the buffer sample with an equal volume of blank plasma.

  • Analysis: Determine the concentration of this compound in both matched samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Objective: To assess the potential of this compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.

Methodology (Fluorogenic Probe-Based):

  • Reagents: Use recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific fluorogenic probe substrates, and a NADPH regenerating system.

  • Incubation: In a 96-well plate, incubate the CYP enzyme, this compound (at various concentrations), and the NADPH regenerating system.

  • Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of metabolite formation at each concentration of this compound. Determine the IC50 value (concentration of this compound that causes 50% inhibition of the enzyme activity).

In Vivo Pharmacokinetic Studies

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats, dogs) and in human subjects.

PK_Workflow cluster_PreStudy Pre-Study Phase cluster_StudyExecution Study Execution Phase cluster_PostStudy Post-Study Phase Protocol_Design Protocol Design & Ethical Approval Subject_Selection Subject/Animal Selection & Acclimatization Protocol_Design->Subject_Selection Formulation_Prep Drug Formulation Preparation Subject_Selection->Formulation_Prep Dosing Drug Administration (Oral or IV) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Caption: A typical workflow for an in vivo pharmacokinetic study.

Methodology (Human Study Example):

  • Study Design: A randomized, single-dose, two-period, crossover study in healthy volunteers.

  • Subjects: A sufficient number of healthy male and/or female subjects.

  • Dosing:

    • Period 1: Administer a single oral dose of Tasosartan (e.g., 100 mg) or an intravenous dose of this compound (e.g., 2.5 mg).

    • Washout Period: A suitable washout period between doses.

    • Period 2: Administer the alternate formulation.

  • Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

  • Plasma Preparation: Separate plasma from blood samples by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of both Tasosartan and this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following PK parameters for both analytes: Cmax, Tmax, AUC0-t, AUC0-inf, t½, clearance (CL), and volume of distribution (Vd). For the oral dose of Tasosartan, also calculate the absolute bioavailability of this compound (if an IV dose of this compound is also administered).

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its prodrug Tasosartan in biological matrices.

Key Method Parameters:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction.

  • Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. A thorough understanding of its ADME properties is essential for its successful clinical development and for optimizing its therapeutic use. The high plasma protein binding of this compound is a key characteristic that should be carefully considered and accurately quantified throughout the drug development process.

References

Application of Enoltasosartan in Hypertension Research Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan.[1] As a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor, this compound plays a crucial role in the management of hypertension.[1][2] Its therapeutic effect stems from the inhibition of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. By selectively blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] The prolonged pharmacological action of this compound is attributed to its high and tight binding to plasma proteins, which results in a delayed in vivo blockade effect.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in preclinical hypertension research. While specific studies detailing the use of this compound in various animal models of hypertension are not extensively available in the public domain, this document outlines the established models where it would be applicable, provides generalized experimental protocols for evaluating ARBs, and presents the known pharmacological data for this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect by intervening in the RAAS pathway. The diagram below illustrates the mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure This compound This compound This compound->AT1Receptor Blocks Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Key Preclinical Hypertension Research Models

The following are established and widely used animal models of hypertension where this compound could be effectively studied to evaluate its antihypertensive efficacy and underlying mechanisms.

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[4][5] SHRs develop hypertension without any external intervention, closely mimicking human primary hypertension.

  • Renal Hypertension Models:

    • Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model mimics renovascular hypertension where constriction of one renal artery leads to renin-dependent hypertension.

    • One-Kidney, One-Clip (1K1C) Goldblatt Model: In this variation, the contralateral kidney is removed, resulting in volume-dependent hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of low-renin, salt-sensitive hypertension, induced by unilateral nephrectomy, administration of the mineralocorticoid DOCA, and high-salt diet.

  • Angiotensin II-Infused Hypertensive Model: Continuous infusion of angiotensin II induces a direct and potent hypertensive state, which is useful for studying the direct antagonistic effects of compounds like this compound.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of this compound on blood pressure in SHRs.

Workflow:

SHR_Protocol_Workflow Acclimatization Animal Acclimatization (1 week) BaselineBP Baseline Blood Pressure Measurement (Telemetry or Tail-cuff) Acclimatization->BaselineBP Grouping Randomization into Groups (Vehicle, this compound doses) BaselineBP->Grouping Dosing Chronic Daily Dosing (e.g., 4 weeks via oral gavage) Grouping->Dosing BP_Monitoring Continuous/Intermittent Blood Pressure Monitoring Dosing->BP_Monitoring Terminal Terminal Procedures (Blood/Tissue Collection, Organ Weights) BP_Monitoring->Terminal Analysis Data Analysis Terminal->Analysis

Figure 2: Experimental workflow for assessing antihypertensive efficacy in SHRs.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimatization: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.

  • Blood Pressure Measurement:

    • Telemetry (Preferred): Surgically implant telemetric transmitters for continuous and stress-free measurement of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Tail-Cuff Plethysmography: Acclimate rats to the restraining device for several days before measurements to minimize stress-induced variations.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2-4: this compound at low, medium, and high doses (e.g., 1, 3, 10 mg/kg/day, p.o.). Dose selection should be based on available in vitro potency and pharmacokinetic data.

  • Drug Administration: Administer this compound or vehicle daily by oral gavage for a period of 4 to 8 weeks.

  • Data Collection: Record blood pressure and heart rate at regular intervals (e.g., daily or weekly).

  • Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis. Harvest organs (heart, kidneys) for weight measurement and histopathological examination.

  • Statistical Analysis: Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare between groups.

Protocol 2: Angiotensin II Challenge Study

Objective: To assess the in vivo AT1 receptor blocking activity of this compound.

Methodology:

  • Animals: Normotensive Sprague-Dawley or Wistar rats.

  • Anesthesia and Catheterization: Anesthetize the rats (e.g., with isoflurane) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug and angiotensin II administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.

  • Baseline Angiotensin II Response: Administer a bolus of angiotensin II (e.g., 100 ng/kg, i.v.) and record the pressor (blood pressure increase) response.

  • This compound Administration: Administer a single intravenous dose of this compound.

  • Post-Treatment Angiotensin II Challenge: At various time points after this compound administration (e.g., 15, 30, 60, 120 minutes), repeat the angiotensin II challenge and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the angiotensin II pressor response at each time point to determine the potency and duration of action of this compound.

Quantitative Data Summary

While specific preclinical data for this compound in animal models of hypertension is limited in publicly accessible literature, the following table summarizes the key pharmacological parameters from a study conducted in healthy human subjects.[1] This data provides valuable insight into its clinical pharmacology.

ParameterTasosartan (100 mg p.o.)This compound (2.5 mg i.v.)
Time to Peak AT1 Receptor Blockade 1-2 hoursDelayed
Peak AT1 Receptor Blockade (in vivo) ~80%~60-70%
AT1 Receptor Blockade at 32 hours (in vivo) ~40%Sustained but lower than peak
Influence of Plasma Proteins on in vitro AT1 Affinity Less pronouncedMarked decrease in affinity

Note: The delayed and slightly lower peak blockade of intravenously administered this compound, despite high plasma levels, is attributed to its high degree of protein binding.[1]

Conclusion

This compound is a pharmacologically important molecule in the landscape of hypertension treatment. Although detailed preclinical studies in common hypertension models are not extensively published, its established mechanism of action as a potent AT1 receptor antagonist makes it a valuable tool for hypertension research. The generalized protocols provided here offer a framework for researchers to design and conduct robust preclinical evaluations of this compound and other ARBs. Further research into the effects of this compound in models like the SHR and renal hypertension models would be highly beneficial to fully characterize its antihypertensive profile and potential for end-organ protection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Enoltasosartan in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Enoltasosartan in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the active metabolite of Tasosartan and functions as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Like many small molecule drugs, this compound is a hydrophobic compound, which can lead to low aqueous solubility. This poor solubility can be a significant hurdle in in vitro studies, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general approaches to solubilizing poorly soluble compounds like this compound?

There are several established methods to enhance the solubility of hydrophobic drugs for in vitro use. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) and creating solid dispersions where the drug is dispersed within a hydrophilic carrier.

  • Chemical Modifications: This approach involves the use of co-solvents, adjusting the pH of the solution, forming complexes (e.g., with cyclodextrins), or using surfactants to create micelles that can encapsulate the drug.

Q3: What solvents are commonly used to prepare stock solutions of poorly soluble drugs?

Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other options include ethanol and other water-miscible organic solvents. It is crucial to prepare a high-concentration stock in a suitable organic solvent before diluting it into your aqueous experimental medium.

Q4: How does protein binding affect this compound in vitro?

This compound exhibits high and tight protein binding, which can significantly influence its apparent activity in in vitro assays. The presence of proteins, such as those in fetal bovine serum (FBS), can decrease the free concentration of this compound available to interact with its target receptor. This can lead to a delayed onset of its antagonistic effect in vitro. Researchers should be mindful of the protein content in their assay medium and may need to adjust concentrations accordingly.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in vitro.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media The aqueous solubility of this compound is exceeded. The final concentration of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is essential to run a vehicle control to confirm. 3. Use a co-solvent system. For example, prepare the stock in DMSO and dilute it in a medium containing a solubilizing agent like a cyclodextrin (e.g., SBE-β-CD). 4. Modify the dilution method. Add the aqueous medium to the DMSO stock drop-wise while vortexing to avoid localized high concentrations that can trigger precipitation.
Inconsistent or lower-than-expected activity - Compound may not be fully dissolved. - High protein binding in the assay medium is reducing the free drug concentration.1. Visually inspect the solution for any precipitate. If present, refer to the solutions for precipitation. 2. Consider reducing the serum concentration in your cell culture medium, if your experiment allows. 3. Increase the concentration of this compound to compensate for protein binding. 4. Perform binding assays in the presence and absence of plasma proteins to quantify the impact on receptor affinity.
Difficulty preparing a high-concentration stock solution This compound has limited solubility even in organic solvents.1. Gentle warming and sonication can help dissolve the compound. 2. Try a different organic solvent , such as N,N-dimethylformamide (DMF), though its toxicity in cell culture should be considered. 3. Prepare a solid dispersion by dissolving this compound and a hydrophilic polymer (like PVP K30 or PEG 6000) in a common solvent and then evaporating the solvent. This can enhance the dissolution of the drug in aqueous media.
Quantitative Data for Solubility of Related Angiotensin II Receptor Blockers
Compound Solvent/Condition Solubility
Tasosartan (parent drug)10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL
Tasosartan (parent drug)10% DMSO + 90% corn oil≥ 2.08 mg/mL
TelmisartanpH-dependent: poorly soluble in the range of pH 3–9-
Candesartan CilexetilPoor aqueous solubility-

Data for Tasosartan from MedChemExpress Product Data Sheet. Data for Telmisartan and Candesartan from various studies on their formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol provides a general method for preparing this compound solutions for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Target aqueous medium (e.g., cell culture medium, PBS)

  • Procedure for 10 mM Stock Solution: a. Weigh out a precise amount of this compound powder. The molecular weight of this compound is 425.4 g/mol . b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes and/or sonicate for 5 minutes. d. Visually inspect the solution to ensure there is no visible precipitate. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Preparing Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%: i. Add 99 µL of cell culture medium to a sterile tube. ii. Add 1 µL of the 10 mM this compound stock solution to the medium. iii. Immediately vortex the solution to ensure rapid and uniform mixing. c. For lower concentrations, perform further serial dilutions from the 10 µM working solution.

Protocol 2: General Method for Enhancing Solubility using Solid Dispersion

This protocol outlines a general approach to creating a solid dispersion of this compound to improve its aqueous solubility.

  • Materials:

    • This compound

    • A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))

    • A suitable organic solvent (e.g., methanol, ethanol)

    • Rotary evaporator or vacuum oven

  • Procedure: a. Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:2 or 1:4 drug-to-carrier ratio by weight) in a minimal amount of the organic solvent. b. Ensure both components are fully dissolved to form a clear solution. c. Remove the solvent using a rotary evaporator or by drying under vacuum at a controlled temperature. d. The resulting solid film is the solid dispersion. e. The solid dispersion can then be dissolved in an aqueous medium for in vitro experiments. The dissolution rate and apparent solubility should be significantly enhanced compared to the crystalline drug.

Visualizations

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

This compound is an antagonist of the AT1 receptor. The diagram below illustrates the canonical signaling pathway initiated by Angiotensin II binding to the AT1 receptor, which is blocked by this compound.

AT1R_Signaling cluster_membrane Cell Membrane AT1R AT1R Gq Gq AT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AngII Angiotensin II AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Downstream Downstream Effects (Vasoconstriction, etc.) Ca2->Downstream PKC->Downstream

Caption: Simplified AT1R signaling pathway blocked by this compound.

Experimental Workflow for Solubilizing this compound

The following diagram outlines a logical workflow for researchers to follow when preparing this compound for in vitro experiments.

Solubility_Workflow Start Start: this compound Powder Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Dilute Dilute to Final Concentration in Aqueous Medium Stock->Dilute Check Check for Precipitation Dilute->Check Success Solution is Clear: Proceed with Experiment Check->Success No Troubleshoot Precipitation Occurs: Troubleshoot Check->Troubleshoot Yes Option1 Option 1: Lower Final Drug Conc. Troubleshoot->Option1 Option2 Option 2: Increase Final DMSO Conc. (check cell tolerance) Troubleshoot->Option2 Option3 Option 3: Use Solubilizing Excipients (e.g., Cyclodextrins) Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

Optimizing LC-MS/MS parameters for Enoltasosartan detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Enoltasosartan.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant to LC-MS/MS analysis?

A1: this compound is the active metabolite of Tasosartan, an angiotensin II receptor antagonist.[1][2] Its key properties for LC-MS/MS method development are summarized in the table below. Understanding these properties is crucial for selecting the appropriate chromatographic conditions and mass spectrometry settings.

PropertyValueReference
Molecular FormulaC₂₃H₁₉N₇O₂[1]
Molecular Weight425.4 g/mol [1]
PolarityThis compound is a relatively polar molecule, which influences the choice of chromatographic column and mobile phase.

Q2: What is a recommended starting LC method for this compound analysis?

A2: For a polar molecule like this compound, a reversed-phase liquid chromatography (RPLC) method using a C18 column with aqueous compatibility is a suitable starting point. HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative approach if retention on traditional C18 columns is insufficient.

A recommended starting RPLC method is detailed in the Experimental Protocols section below.

Q3: What are the suggested MRM transitions for this compound?

A3: Based on the molecular weight of this compound (425.4 g/mol ), the protonated precursor ion ([M+H]⁺) would be m/z 426.4. Common fragmentation patterns for sartan-class drugs often involve the cleavage of the biphenyl tetrazole moiety. Therefore, likely product ions can be predicted. The table below provides suggested Multiple Reaction Monitoring (MRM) transitions that should be optimized for your specific instrument.

ParameterSuggested Value
Precursor Ion (Q1)426.4 m/z
Product Ion (Q3)To be determined empirically, potential fragments include those from the biphenyl tetrazole group
Ionization ModePositive Electrospray Ionization (ESI+)

Q4: How can I improve peak shape for this compound?

A4: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors. For polar analytes like this compound, ensure your sample solvent is not significantly stronger than your initial mobile phase. Injecting a sample in a high percentage of organic solvent while the mobile phase is highly aqueous can lead to peak distortion. Also, consider that secondary interactions with residual silanols on the column can cause tailing; using an acidic mobile phase modifier like formic acid can help mitigate this.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

CauseSolution
Incorrect Mass Spectrometer Settings Verify the precursor (Q1) and product (Q3) ion masses are correctly entered. Optimize the collision energy (CE) and other compound-dependent parameters (e.g., declustering potential) by infusing an this compound standard.
Ion Suppression/Enhancement The sample matrix can interfere with the ionization of this compound. To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve sample preparation (e.g., use solid-phase extraction), dilute the sample, or adjust the chromatographic gradient to separate this compound from co-eluting matrix components.
Poor Ionization Ensure the mobile phase is compatible with ESI. The presence of a proton source, such as 0.1% formic acid, is crucial for efficient protonation in positive ion mode.
Source Contamination A dirty ion source can lead to a significant drop in signal. Clean the ion source components according to the manufacturer's recommendations.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Possible Causes and Solutions:

CauseSolution
Mismatched Injection Solvent and Mobile Phase The injection solvent should be of similar or weaker strength than the initial mobile phase conditions. High organic content in the injection solvent can cause peak distortion. Reconstitute the sample in the initial mobile phase if possible.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Peak tailing can occur due to interactions with the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape for acidic and basic compounds.
Column Contamination or Degradation A contaminated guard column or analytical column can cause peak splitting. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Issue 3: Unstable Retention Time

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. A typical equilibration time is 5-10 column volumes.
Pump Performance Issues Fluctuations in pump pressure can lead to retention time shifts. Check for leaks in the LC system and ensure the pump seals are in good condition.
Mobile Phase Preparation Inconsistent mobile phase preparation can affect retention times. Prepare fresh mobile phase daily and ensure accurate pH adjustment if using buffers.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table outlines a starting point for the LC-MS/MS method parameters for this compound analysis. These parameters should be optimized for your specific instrumentation and application.

Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table in FAQs
Collision Energy Optimize for each transition (start around 20-40 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc LC Separation (C18 Column) sp5->lc ms MS/MS Detection (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_ms_check Mass Spectrometer cluster_lc_check Liquid Chromatograph / Sample start Low/No Signal ms1 Check MRM Transitions and Collision Energy start->ms1 lc1 Investigate Matrix Effects (Post-column Infusion) start->lc1 ms2 Clean Ion Source ms1->ms2 lc2 Verify Mobile Phase Composition (e.g., Formic Acid) lc1->lc2

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting Enoltasosartan instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of pharmaceutical stability testing and information available for other angiotensin II receptor antagonists (sartans). As of the last update, specific stability studies for Enoltasosartan are not publicly available. Therefore, the information provided should be used as a general guideline, and it is crucial to perform specific stability-indicating studies for this compound to obtain accurate data.

Troubleshooting this compound Instability in Solution

This guide addresses common issues researchers may encounter with the stability of this compound in solution during laboratory experiments.

IssuePotential CauseRecommended Action
Precipitation of this compound in aqueous solution. Poor aqueous solubility, pH of the solution is near the isoelectric point of this compound.- Increase the proportion of organic co-solvent (e.g., acetonitrile, methanol).- Adjust the pH of the solution away from the isoelectric point.- Consider the use of solubilizing agents or different salt forms of this compound.
Loss of potency or degradation of this compound over time. Hydrolysis, oxidation, or photodegradation.- Prepare solutions fresh daily.- Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.- For long-term storage, consider storing aliquots at -20 °C or -80 °C.- Degas solvents to remove dissolved oxygen to minimize oxidation.
Appearance of unknown peaks in chromatography (e.g., HPLC). Formation of degradation products.- Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products.[1]- Use a stability-indicating analytical method capable of resolving the parent drug from its degradants.[2][3]
Inconsistent results between experiments. Variability in solution preparation, storage conditions, or experimental setup.- Standardize protocols for solution preparation, including solvent quality, pH, and final concentration.- Carefully control storage conditions (temperature, light exposure).- Ensure consistency in analytical methodology.
Discoloration of the solution. Degradation of this compound or interaction with formulation components.- Investigate the cause through spectroscopic analysis.- Evaluate the compatibility of this compound with all solution components (buffers, excipients).

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used to assess the stability of sartans like this compound?

A1: Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways.[1] Typical conditions for sartans include:

Stress ConditionReagent/MethodTypical ConditionsPotential Degradation
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4][5]Degradation of the tetrazole ring or other acid-labile functional groups.
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M - 1 M NaOH at room temperature.[4][6]Hydrolysis of amide or ester linkages if present.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30% H₂O₂ at room temperature.[6]Oxidation of electron-rich moieties.
Thermal Degradation Dry Heat60°C - 80°C in a stability chamber or oven.General decomposition.
Photodegradation UV and Visible LightExposure to a light source as per ICH Q1B guidelines.[7]Light-induced degradation.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[2][3] The development process generally involves:

  • Performing forced degradation studies to generate degradation products.

  • Screening different HPLC columns (e.g., C18, C8), mobile phases (e.g., acetonitrile, methanol, buffers), and detection wavelengths.

  • Optimizing the chromatographic conditions to achieve adequate resolution between this compound and all degradation products.

  • Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Q3: What are some common excipients that may be incompatible with sartans?

A3: While specific compatibility data for this compound is unavailable, studies on other drugs have shown that certain excipients can lead to instability. Potential incompatibilities can arise from reactive functional groups in both the drug and the excipients. It is essential to conduct drug-excipient compatibility studies during preformulation.

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of this compound at 80°C for a specified period.

    • Also, store a solution of this compound at 60°C.

    • At each time point, prepare a solution from the solid sample or dilute the stored solution for analysis.

  • Photostability Testing:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) prep->thermal photo Photodegradation (ICH Q1B Light Source) prep->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Identify & Characterize Degradation Products hplc->characterization troubleshooting_logic cluster_investigation Initial Investigation cluster_actions Corrective Actions cluster_outcome Outcome start Instability Observed (e.g., precipitation, new peaks) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Review storage conditions (temp, light, time) check_solubility->check_storage Yes adjust_solvent Adjust pH or co-solvent check_solubility->adjust_solvent No prepare_fresh Prepare fresh solutions check_storage->prepare_fresh Inadequate forced_degradation Perform forced degradation study check_storage->forced_degradation Adequate stable_solution Stable Solution Achieved adjust_solvent->stable_solution prepare_fresh->stable_solution identify_degradants Degradants Identified forced_degradation->identify_degradants

References

Technical Support Center: Enoltasosartan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Enoltasosartan, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the pyrido[2,3-d]pyrimidin-7-one core of this compound?

A common approach involves the condensation of a substituted pyrimidine with a suitable three-carbon unit to construct the fused pyridine ring. For this compound, which features a 5-hydroxy substituent, a viable method is the condensation of a pyrimidine ester with ethyl acetate.

Q2: Which reaction is typically used to form the biphenyl-tetrazole moiety of this compound?

The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method to form the biphenyl linkage. This reaction typically involves the coupling of a protected 2-(tetrazol-5-yl)phenylboronic acid with a 4-bromobenzyl derivative of the pyrido[2,3-d]pyrimidin-7-one core.

Q3: Why is the tetrazole group often protected during the synthesis?

The acidic proton of the tetrazole ring can interfere with certain reaction conditions, particularly those involving organometallic reagents or strong bases. The trityl (triphenylmethyl) group is a common protecting group for tetrazoles, offering stability under various conditions and allowing for selective removal at a later stage.

Q4: What are the common methods for deprotecting the N-trityl tetrazole?

Common methods for N-trityl deprotection include acidic hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid), reductive cleavage, or the use of specific reagents like indium in methanol. The choice of method depends on the overall stability of the molecule to the reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the 5-Hydroxypyrido[2,3-d]pyrimidin-7-one Core

Diagram: Logical Relationship for Troubleshooting Low Yield in Core Formation

SuzukiCouplingWorkflow Start Start: Assemble Reactants Reactants 1. Pyrido-pyrimidine-bromide 2. Protected Boronic Acid 3. Palladium Catalyst 4. Base (e.g., K2CO3) Start->Reactants Degas Degas Solvent Reactants->Degas Reaction Heat to Reflux under Inert Atmosphere Degas->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify End End: Isolated Product Purify->End DeprotectionPathway TritylatedSubstrate N-Trityl this compound DesiredProduct This compound TritylatedSubstrate->DesiredProduct Successful Deprotection SideProduct Triphenylmethanol/Triphenylmethane TritylatedSubstrate->SideProduct Byproduct Formation DeprotectingAgent Deprotecting Agent (e.g., Acid, Reducing Agent) DeprotectingAgent->TritylatedSubstrate Decomposition Decomposed Product DesiredProduct->Decomposition Product Instability

Technical Support Center: Bioanalysis of Enoltasosartan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Enoltasosartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimental procedures, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound is the major and active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] Accurate bioanalysis of this compound is crucial for pharmacokinetic and pharmacodynamic studies, enabling the assessment of its efficacy and safety profile.

Q2: What are matrix effects and how can they impact the bioanalysis of this compound?

Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous or exogenous components in the biological sample. These effects can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS-based quantification of this compound.

Q3: What are the common sources of matrix effects in plasma or serum samples?

Common sources of matrix effects in plasma and serum include phospholipids, salts, endogenous metabolites, and anticoagulants.[3] For instance, different brands of plastic tubes and the use of Li-heparin as an anticoagulant have been shown to cause matrix effects.

Q4: How can I qualitatively and quantitatively assess matrix effects for this compound?

A qualitative assessment can be performed using the post-column infusion technique to identify regions of ion suppression or enhancement in the chromatogram. For a quantitative assessment, the matrix factor (MF) should be determined by comparing the analyte's peak response in the presence of matrix (post-extraction spike) to its response in a neat solution. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q5: What are the regulatory expectations regarding matrix effect evaluation?

Regulatory agencies like the FDA expect a thorough evaluation of matrix effects during bioanalytical method validation. This includes assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.

Troubleshooting Guide: Matrix Effects in this compound Bioanalysis

This guide provides solutions to common problems encountered during the LC-MS/MS bioanalysis of this compound, with a focus on addressing matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography.- Optimize the chromatographic gradient to better separate this compound from interfering peaks.- Evaluate a different stationary phase (e.g., a column with a different chemistry).- Adjust the mobile phase pH and organic solvent composition.
High Variability in Analyte Response Inconsistent matrix effects across different samples or lots of biological matrix.- Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction).- Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variability.
Ion Suppression (Low Analyte Signal) Co-eluting phospholipids or other endogenous components suppressing the ionization of this compound.- Modify the sample preparation to specifically remove phospholipids (e.g., using a phospholipid removal plate or a specific SPE sorbent).- Adjust the chromatographic method to separate the analyte from the region of ion suppression identified by post-column infusion.- Consider switching the ionization source (e.g., from ESI to APCI), as APCI can sometimes be less susceptible to matrix effects.
Ion Enhancement (High Analyte Signal) Co-eluting components enhancing the ionization of this compound.- Improve the sample cleanup procedure to remove the enhancing components.- Dilute the sample to reduce the concentration of the interfering substances.
Inaccurate Quantification at Low Concentrations (LLOQ) Significant matrix interference at the lower limit of quantification.- Increase the sensitivity of the mass spectrometer if possible.- Optimize the sample preparation to achieve a higher concentration factor.- Re-evaluate and potentially raise the LLOQ to a level where the matrix effect is negligible.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma

This protocol is a common starting point for sample cleanup.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

    • Vortex the sample for 10 seconds.

  • Protein Precipitation:

    • Add 500 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 5-10 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

SPE provides a more thorough cleanup compared to PPT and can be optimized to remove specific interferences.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Dilute 100 µL of plasma sample with 900 µL of 4% phosphoric acid in water.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for angiotensin II receptor blockers, which can be considered representative for this compound method development.

Table 1: Comparison of Extraction Recovery from Human Plasma

AnalyteExtraction MethodRecovery (%)Reference
OlmesartanLiquid-Liquid Extraction85.2 - 92.5[4]
CandesartanProtein Precipitation~95[5]
OlmesartanSolid-Phase Extraction>90[6]

Table 2: Matrix Effect Evaluation in Human Plasma

AnalyteExtraction MethodMatrix Factor (MF)% RSD of MFReference
OlmesartanLiquid-Liquid Extraction0.98 - 1.05< 5%[4]
CandesartanProtein PrecipitationNot specified, but method met validation criteria< 15%[5]
OlmesartanSolid-Phase Extraction0.95 - 1.10< 10%[6]

Visualizations

Angiotensin II Receptor Signaling Pathway

This compound, as an angiotensin II receptor blocker, primarily acts on the AT1 receptor to inhibit the downstream signaling cascade initiated by angiotensin II.

Angiotensin_II_Signaling Angiotensin II Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates This compound This compound This compound->AT1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Matrix Effect Evaluation

A systematic workflow is essential for identifying and mitigating matrix effects during method development.

Matrix_Effect_Workflow Workflow for Matrix Effect Evaluation Start Start: Method Development Sample_Prep Develop Sample Preparation Method (PPT, LLE, or SPE) Start->Sample_Prep LCMS_Dev Develop LC-MS/MS Method Sample_Prep->LCMS_Dev Qual_Assess Qualitative Assessment (Post-Column Infusion) LCMS_Dev->Qual_Assess Suppression_Check Ion Suppression Observed? Qual_Assess->Suppression_Check Optimize_Chroma Optimize Chromatography to Separate from Suppression Zone Suppression_Check->Optimize_Chroma Yes Quant_Assess Quantitative Assessment (Matrix Factor Calculation) Suppression_Check->Quant_Assess No Optimize_Chroma->Qual_Assess Re-evaluate MF_Check Is Matrix Factor Acceptable? Quant_Assess->MF_Check Refine_Sample_Prep Refine Sample Preparation MF_Check->Refine_Sample_Prep No Validation Proceed to Method Validation MF_Check->Validation Yes Refine_Sample_Prep->Quant_Assess Re-evaluate

Caption: A logical workflow for the systematic evaluation and mitigation of matrix effects.

References

Enoltasosartan In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of Enoltasosartan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of Tasosartan, a potent and selective nonpeptide angiotensin II (Ang II) receptor blocker (ARB).[1] Its primary mechanism of action is to block the Angiotensin II Type 1 (AT1) receptor, which mediates most of the known physiological and pathophysiological effects of Angiotensin II, including vasoconstriction and aldosterone secretion.[1] By blocking the AT1 receptor, this compound leads to vasodilation and a reduction in blood pressure.[1]

Q2: What is the relationship between Tasosartan and this compound?

Tasosartan is a prodrug that is metabolized in vivo to its active form, this compound. The long duration of action of Tasosartan is largely attributed to this compound.[1]

Q3: What are the main challenges encountered during the in vivo administration of this compound?

The primary challenges with this compound are its poor aqueous solubility, which can complicate formulation, and its high and tight binding to plasma proteins.[2] This high protein binding leads to a delayed onset of its pharmacological effect in vivo compared to its parent compound, Tasosartan.[2]

Troubleshooting Guide

Issue 1: Difficulty in formulating this compound for in vivo studies due to poor solubility.

  • Potential Cause: this compound, like many other sartans, is a hydrophobic molecule with low water solubility.

  • Troubleshooting Steps:

    • Vehicle Selection: For preclinical studies, a multi-component vehicle system is often necessary. A formulation used for the parent compound, Tasosartan, can be a good starting point: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Solubility Enhancement Techniques: Consider advanced formulation strategies that have been successful for other poorly soluble ARBs:

      • Solid Dispersions: Creating a solid dispersion with hydrophilic polymers (e.g., PVP, HPMC) or small molecules (e.g., tartaric acid) can improve the dissolution rate.[3]

      • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution velocity.

      • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water microemulsions upon gentle agitation in aqueous media, which can enhance the oral bioavailability of poorly soluble compounds.[4]

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the formulation vehicle may improve its solubility.

Issue 2: Delayed or lower-than-expected pharmacological effect in vivo.

  • Potential Cause: this compound exhibits high and tight binding to plasma proteins. This strong interaction can reduce its free concentration and slow its association with the AT1 receptor, leading to a delayed onset of action.[2]

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the time course of this compound's effects in your specific animal model. The peak effect may be significantly delayed after administration.

    • Dose Adjustment: An increase in dose might be necessary to achieve the desired therapeutic effect, especially in partial responders. However, the dose-response curve for ARBs can be relatively flat.[5]

    • Route of Administration: For initial efficacy studies, intravenous (IV) administration can bypass absorption issues and provide a more direct measure of the compound's activity. Studies on this compound's metabolites in rats have utilized IV doses of 1 and 3 mg/kg.[6]

    • Consider the Parent Compound: For studies where a more rapid onset of action is desired, administration of the parent drug, Tasosartan, may be more appropriate as it induces a rapid and sustained blockade of AT1 receptors.[2]

Data Presentation

Table 1: Summary of In Vivo Pharmacodynamic Effects of Tasosartan and this compound in Humans

CompoundAdministration RouteDosePeak AT1 Receptor BlockadeTime to Peak Blockade
Tasosartanp.o. or i.v.100 mg (p.o.), 50 mg (i.v.)~80%1-2 hours
This compoundi.v.2.5 mg60-70%Markedly delayed

Data extracted from a study in healthy human subjects.[2]

Experimental Protocols

General Protocol for Formulation of Poorly Soluble Compounds for In Vivo Oral Administration

This protocol provides a general workflow for developing a suitable formulation for a poorly soluble compound like this compound for oral gavage in rodents.

  • Solubility Screening:

    • Determine the solubility of this compound in a range of individual pharmaceutically acceptable solvents (e.g., DMSO, PEG400, ethanol, propylene glycol) and co-solvent mixtures.

    • Also test solubility in various oils (e.g., corn oil, sesame oil) and surfactant solutions (e.g., Tween-80, Cremophor EL).

  • Vehicle Formulation Development:

    • Based on the solubility screen, select a primary solvent in which the compound is most soluble (e.g., DMSO). Keep the percentage of strong organic solvents like DMSO as low as possible (typically ≤10%).

    • Add a co-solvent such as PEG400 to aid in solubilization.

    • Incorporate a surfactant like Tween-80 to improve wetting and prevent precipitation upon dilution in the gastrointestinal tract.

    • Finally, add an aqueous component (e.g., saline or water) to bring the formulation to the final volume.

    • Example Vehicle Composition (based on Tasosartan formulation):

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Add the primary solvent (e.g., DMSO) and vortex or sonicate until the compound is fully dissolved.

    • Add the co-solvent (e.g., PEG300) and mix thoroughly.

    • Add the surfactant (e.g., Tween-80) and mix.

    • Slowly add the aqueous component while continuously mixing to avoid precipitation.

    • Visually inspect the final formulation for clarity and any signs of precipitation.

  • Pre-dosing Stability Check:

    • Assess the physical stability of the formulation at room temperature and at 4°C for a relevant period (e.g., 24 hours) to ensure the compound remains in solution before and during administration.

Mandatory Visualization

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.

References

Minimizing non-specific binding of Enoltasosartan in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding and ensure accurate results in assays involving Enoltasosartan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the active metabolite of the prodrug Tasosartan. It is a potent and selective antagonist of the Angiotensin II Receptor Type 1 (AT1), a G protein-coupled receptor (GPCR) involved in blood pressure regulation and other physiological processes.[1][2][3][4] By blocking the AT1 receptor, this compound prevents the binding of Angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation.[5]

Q2: Why is non-specific binding a significant concern for this compound in our assays?

This compound exhibits high and tight binding to plasma proteins, particularly albumin.[1][6] This inherent stickiness can translate to high non-specific binding in in-vitro assays, where the molecule may adhere to surfaces of assay plates, membranes, and other proteins in the assay matrix. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its potency and efficacy.

Q3: What are the common types of assays used to study this compound?

Common assays for studying this compound and other AT1 receptor antagonists include:

  • Radioligand Binding Assays: To determine the affinity of this compound for the AT1 receptor.

  • Cell-based Functional Assays: To measure the antagonist effect of this compound on Angiotensin II-induced signaling, such as calcium mobilization or IP-One accumulation.

  • Immunoassays (e.g., ELISA): For the quantification of this compound in biological samples, although these can be prone to interference.

  • Surface Plasmon Resonance (SPR): To study the kinetics of this compound binding to the AT1 receptor in real-time.

Q4: How can I choose the right blocking agent for my this compound assay?

The choice of blocking agent depends on the assay format. For protein-based assays like ELISAs and SPR, Bovine Serum Albumin (BSA) is a common choice. However, given this compound's affinity for albumin, it's crucial to use a high-quality, fatty acid-free BSA to minimize lot-to-lot variability. For cell-based assays, the blocking step is often integrated into the assay buffer, which may contain a low concentration of serum or BSA. It is important to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay.

Troubleshooting Guides

Issue 1: High Background Signal in an this compound ELISA

High background can obscure the specific signal from this compound. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).Try a different blocking agent (e.g., non-fat dry milk, casein, or a commercial blocking buffer).
Cross-reactivity of Antibodies Ensure the primary and secondary antibodies are specific for this compound and do not cross-react with other components in the sample matrix.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5).Increase the volume of wash buffer per well.Add a soaking step of 1-2 minutes during each wash.
Contaminated Reagents Prepare fresh buffers and reagent solutions.Use high-purity water.
Issue 2: Poor Reproducibility in a Cell-Based Functional Assay

Inconsistent results can arise from several factors related to non-specific binding and assay conditions.

Potential Cause Troubleshooting Steps
This compound Adsorption to Labware Pre-treat pipette tips and microplates with a blocking buffer or a commercially available low-retention surface treatment.Include a carrier protein like BSA (0.1%) in the assay buffer.
Cell Clumping or Uneven Seeding Ensure single-cell suspension before seeding.Optimize cell seeding density to achieve a confluent monolayer.
Matrix Effects from Sample If using biological samples (e.g., plasma), consider a sample dilution or purification step to reduce interfering substances.
Incubation Time and Temperature Fluctuations Maintain consistent incubation times and temperatures across all experiments.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound with AT1 Receptor

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound.

Materials:

  • HEK293 cells stably expressing human AT1 receptor

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • This compound stock solution (in DMSO)

  • Unlabeled Angiotensin II (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-AT1 cells using standard homogenization and centrifugation methods. Resuspend the membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of radioligand and 25 µL of Binding Buffer.

    • Non-specific Binding: 25 µL of radioligand and 25 µL of 10 µM unlabeled Angiotensin II.

    • Competitive Binding: 25 µL of radioligand and 25 µL of serially diluted this compound.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Minimizing Non-Specific Binding in an SPR Assay

This protocol provides guidance on reducing non-specific binding when analyzing this compound's interaction with an immobilized AT1 receptor.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified AT1 receptor

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound stock solution (in DMSO)

  • Blocking agents: BSA, casein (0.1 - 1 mg/mL)

  • Non-ionic surfactant: Tween 20 (0.01 - 0.05%)

Procedure:

  • Ligand Immobilization: Immobilize the purified AT1 receptor onto the sensor chip surface according to the manufacturer's instructions.

  • Initial Non-Specific Binding Test: Before injecting this compound over the immobilized receptor, perform a control injection of the running buffer with the highest concentration of this compound over a reference flow cell (without immobilized receptor). A significant signal indicates non-specific binding to the chip surface.

  • Buffer Optimization to Reduce Non-Specific Binding:

    • Add a Carrier Protein: Supplement the running buffer with 0.1% BSA. This can help to block non-specific binding sites on the sensor surface and reduce the "stickiness" of this compound.

    • Increase Ionic Strength: If electrostatic interactions are suspected, increase the NaCl concentration in the running buffer (e.g., to 300 mM).

    • Add a Surfactant: Include a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.01%) in the running buffer to minimize hydrophobic interactions.

  • Kinetic Analysis: Once non-specific binding is minimized, perform serial dilutions of this compound in the optimized running buffer and inject over the immobilized AT1 receptor to determine the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD).

Visualizations

AT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq_protein Gq Protein AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Non-Specific Binding Observed in Assay Check_Blocking Optimize Blocking Step? Start->Check_Blocking Increase_Blocker_Conc Increase Blocker Concentration/Time Check_Blocking->Increase_Blocker_Conc Yes Check_Washing Optimize Wash Steps? Check_Blocking->Check_Washing No Re_evaluate Re-evaluate Non-Specific Binding Increase_Blocker_Conc->Re_evaluate Change_Blocker Try Different Blocking Agent Change_Blocker->Re_evaluate Increase_Washes Increase Wash Volume/Number Check_Washing->Increase_Washes Yes Buffer_Additives Modify Assay Buffer? Check_Washing->Buffer_Additives No Increase_Washes->Re_evaluate Add_BSA Add Carrier Protein (BSA) Buffer_Additives->Add_BSA Protein Assay Add_Surfactant Add Non-ionic Surfactant (e.g., Tween 20) Buffer_Additives->Add_Surfactant Hydrophobic Interactions Adjust_Salt Adjust Salt Concentration Buffer_Additives->Adjust_Salt Electrostatic Interactions Add_BSA->Re_evaluate Add_Surfactant->Re_evaluate Adjust_Salt->Re_evaluate Re_evaluate->Change_Blocker Still High End Assay Optimized Re_evaluate->End Acceptable

Caption: A logical workflow for troubleshooting high non-specific binding in this compound assays.

References

Optimization of cell culture conditions for Enoltasosartan studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cell culture conditions and troubleshooting common issues encountered during in vitro studies with Enoltasosartan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the drug Tasosartan and functions as a long-acting Angiotensin II (AngII) receptor blocker.[1][2][3] Its primary mechanism is to selectively and competitively block the Angiotensin II Type 1 (AT1) receptor.[1][4] By inhibiting the binding of AngII—a potent vasoconstrictor—to the AT1 receptor, this compound prevents downstream signaling that leads to vasoconstriction and aldosterone secretion, ultimately resulting in a decrease in blood pressure.[3][5]

Q2: Which signaling pathways are modulated by this compound?

This compound primarily modulates the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits AngII-induced signaling cascades. The AT1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[5] The AT1 receptor can also mediate G-protein-independent signaling through pathways involving β-arrestin.[6]

Q3: What are suitable cell lines for in vitro studies with this compound?

The choice of cell line depends on the experimental goals. Cell lines with stable and high-level expression of the human AT1 receptor are commonly used.

Cell LineOriginAT1 Receptor ExpressionRecommended AssaysNotes
CHO-hAT1 Chinese Hamster OvaryStably transfected with human AT1 receptorBinding Assays, Inositol Phosphate Accumulation, Calcium FluxWidely validated for studying AT1 receptor pharmacology and distinguishing between antagonist types.[4][7]
HVSMC Human Vascular Smooth Muscle CellsEndogenousFunctional Assays (e.g., contraction), Signaling StudiesProvides a more physiologically relevant model for vascular effects.[4]
NCI-H295R Human Adrenocortical CarcinomaEndogenousAldosterone Secretion Assays, Signaling StudiesUseful for studying effects on adrenal steroidogenesis.[4]
HeLa Human Cervical CancerVery low endogenous levelsIdeal for transfection studies to express tagged or mutant AT1 receptors for imaging or specific signaling readouts.[8]Can be used as a "clean" background to study receptor-specific effects post-transfection.[8]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key biological pathway and a general experimental workflow relevant to this compound studies.

RAAS_Pathway substance substance enzyme enzyme receptor receptor effect effect drug drug Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Catalyzed by AngII Angiotensin II AngI->AngII Catalyzed by AT1R AT1 Receptor AngII->AT1R Binds to Renin Renin Renin->AngI ACE ACE ACE->AngII Vaso Vasoconstriction, Aldosterone Secretion AT1R->Vaso Activates This compound This compound This compound->AT1R Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

AT1R_Signaling ligand ligand receptor receptor protein protein second_messenger second_messenger effector effector drug drug AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC This compound This compound This compound->AT1R Blocks

Caption: Simplified downstream signaling of the AT1 receptor via the Gq/11 pathway.

Experimental_Workflow step step decision decision input_output input_output result result start Select Appropriate Cell Line (e.g., CHO-hAT1) culture Culture Cells to Optimal Confluency start->culture prepare Prepare this compound and AngII Solutions culture->prepare preincubate Pre-incubate Cells with this compound prepare->preincubate stimulate Stimulate Cells with Angiotensin II preincubate->stimulate assay Perform Assay (e.g., IP Accumulation, Ca²⁺ Flux) stimulate->assay measure Measure Signal (e.g., Fluorescence, Radioactivity) assay->measure analyze Analyze Data (Dose-Response Curves) measure->analyze

Caption: General experimental workflow for assessing this compound's antagonist activity.

Troubleshooting Guide

Q1: I'm observing lower-than-expected antagonist activity from this compound in my cell-based assay. What could be the cause?

This is a common issue and can be attributed to several factors:

  • Protein Binding: this compound is known to have high and tight binding to plasma proteins.[2] If your cell culture medium contains serum (e.g., Fetal Bovine Serum), albumin and other proteins will bind to the compound, reducing its free concentration and thus its apparent potency at the AT1 receptor.[2]

    • Solution: Switch to a serum-free medium for the duration of the experiment or conduct experiments in the presence and absence of serum to quantify the effect. If serum is required for cell health, consider adding a fixed concentration of purified Bovine Serum Albumin (BSA) to standardize protein levels.

  • AT1 Receptor Expression: The level of AT1 receptor expression in your chosen cell line may be low or may have decreased over excessive passaging.

    • Solution: Verify AT1 receptor expression using qPCR or Western blot. Use low-passage number cells for all experiments and obtain cell lines from reputable cell banks to ensure identity and quality.[9]

  • Compound Degradation: Ensure the compound is properly stored and that the solvent (e.g., DMSO) is not affecting cell health or compound integrity.

Q2: My results show high variability between replicates and experiments. How can I improve reproducibility?

High variability often stems from technical inconsistencies.[9]

  • Cell Seeding: Ensure a single-cell suspension before plating and use precise pipetting techniques to seed an identical number of cells in each well. Inconsistent cell density will lead to variable results.[9]

  • Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passage numbers can undergo phenotypic changes, affecting receptor expression and signaling.[9]

  • Assay Timing: Perform the analysis at a consistent time point after cell seeding and treatment.

  • Contamination: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular physiology and experimental readouts.

Q3: My cells show signs of toxicity or poor health after treatment. What should I check?

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Perform a vehicle control with the highest concentration of solvent used in your experiment to assess its effect on cell viability. Aim to keep the final DMSO concentration below 0.5%.

  • Compound Cytotoxicity: this compound itself may have cytotoxic effects at very high concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad concentration range of this compound to determine its cytotoxic threshold in your specific cell line. This will help you select a non-toxic concentration range for your functional assays.

  • Sub-optimal Culture Conditions: Drastic changes in pH or high accumulation of metabolic byproducts like lactate can stress cells.[10] Ensure your incubator CO₂ levels are correct and that the medium is refreshed as needed.

Experimental Protocols

Protocol 1: General AT1 Receptor Functional Antagonism Assay (e.g., Inositol Phosphate Accumulation)

This protocol provides a framework for measuring this compound's ability to inhibit AngII-stimulated downstream signaling.

Materials:

  • CHO-hAT1 cells (or other suitable cell line)

  • Assay medium: Serum-free medium appropriate for the cell line

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl for IP assays)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Angiotensin II stock solution (e.g., 1 mM in water)

  • Inositol Phosphate (IP) accumulation assay kit (e.g., IP-One HTRF Assay)

Methodology:

  • Cell Seeding: Seed CHO-hAT1 cells into 96-well or 384-well plates at a pre-determined optimal density. Culture for 24-48 hours to allow for adherence and recovery.

  • Preparation of Compounds: Prepare serial dilutions of this compound in the assay medium. Prepare a fixed concentration of Angiotensin II (typically the EC₈₀, predetermined from a dose-response curve) in the stimulation buffer.

  • Antagonist Pre-incubation: Remove the culture medium from the cells. Add the diluted this compound solutions to the wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. Include "vehicle-only" control wells.

  • Agonist Stimulation: Add the Angiotensin II solution to the wells (except for the unstimulated basal control wells) and incubate for the time recommended by the assay manufacturer (e.g., 60 minutes) at 37°C.

  • Signal Detection: Lyse the cells and perform the IP detection steps according to the manufacturer's protocol.

  • Data Analysis: Read the plate on a compatible plate reader. Plot the response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the AngII-stimulated response.

References

Improving the resolution of Enoltasosartan from its parent compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Enoltasosartan" is not publicly available. This guide provides technical support based on established methods for the chiral resolution of sartans, a class of angiotensin II receptor blockers. The principles, protocols, and troubleshooting advice are derived from general pharmaceutical practices for separating enantiomers.

Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution of sartan compounds via preparative chromatography.

Problem Possible Causes Solutions
Poor or No Enantiomeric Separation 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable temperature.1. Screen a variety of CSPs, particularly polysaccharide-based ones like those derived from amylose or cellulose, which are effective for a wide range of compounds.[1][2][3]2. Optimize the mobile phase. For normal phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane, heptane). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve resolution.[4]3. Vary the column temperature. Lower temperatures often enhance enantioselectivity.
Poor Peak Shape (Tailing or Fronting) 1. Overloading of the column.2. Secondary interactions between the analyte and the stationary phase.3. Poor solubility of the sample in the mobile phase.1. Reduce the sample concentration or injection volume.2. Add a competitor to the mobile phase. For acidic compounds, a small amount of a stronger acid can help. For basic compounds, a stronger base can be effective.3. Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, consider a different mobile phase system or a different chromatographic technique like Supercritical Fluid Chromatography (SFC).[1]
Low Yield or Recovery 1. Adsorption of the compound onto the column.2. Decomposition of the compound on the stationary phase.3. Inefficient fraction collection.1. Passivate the system by injecting a blank run with a high concentration of a similar compound.2. Ensure the pH of the mobile phase is compatible with the compound's stability.3. Optimize the fraction collection parameters to ensure the entire peak is collected.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Flush the column with an appropriate solvent after each run to remove any strongly retained impurities. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for a new sartan compound?

A1: The initial and most critical step is screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are a good starting point due to their broad applicability in separating a wide range of chiral compounds.[1][3] Screening should be performed with a variety of mobile phases under both normal-phase and reversed-phase conditions to identify the most promising separation conditions.

Q2: How do I choose between preparative HPLC and SFC for chiral resolution?

A2: The choice depends on several factors. Supercritical Fluid Chromatography (SFC) often offers faster separations and uses less organic solvent, making it a "greener" and potentially more cost-effective option, especially for large-scale separations.[1] However, HPLC is a more established technique with a wider range of available stationary phases and mobile phase options, which can be advantageous for particularly challenging separations.[1][4] The solubility of your compound in supercritical CO2/modifier mixtures will also be a key determinant.

Q3: What role do mobile phase additives play in chiral separations?

A3: Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution. They work by suppressing unwanted ionic interactions between the analyte and the stationary phase, leading to more efficient and symmetrical peaks. The choice of additive depends on the acidic or basic nature of your sartan compound.

Q4: How can I scale up my analytical chiral separation to a preparative scale?

A4: Scaling up involves increasing the column diameter and particle size of the stationary phase to accommodate larger sample loads. The flow rate is adjusted proportionally to the cross-sectional area of the larger column. It is crucial to maintain the same linear velocity of the mobile phase to preserve the separation characteristics. The sample concentration and injection volume will also be significantly increased. Method optimization is often required at the preparative scale to maximize throughput and purity.

Q5: What is a typical purity level to aim for in the resolution of a pharmaceutical compound?

A5: For pharmaceutical applications, the goal is to achieve high enantiomeric purity, typically greater than 99% enantiomeric excess (e.e.).[5] This ensures that the therapeutic effects are derived from the desired enantiomer and minimizes potential side effects from the other enantiomer.[6]

Experimental Protocols

Preparative Chiral HPLC Method for a Novel Sartan

This protocol provides a general procedure for the preparative chiral resolution of a sartan compound. Optimization will be required for the specific molecule.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 20 µm particle size, 5 cm I.D. x 25 cm L.

  • Mobile Phase: A mixture of n-Heptane and Isopropanol (IPA) with a small percentage of an acidic or basic modifier. A typical starting point is an 80:20 (v/v) mixture of n-Heptane:IPA.

  • Flow Rate: 80 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic sartan compound in the mobile phase to a concentration of 10 g/L.

  • Injection Volume: 5 mL per injection.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform a blank injection with the mobile phase to ensure the system is clean. c. Inject the sample solution. d. Collect the fractions corresponding to the two enantiomer peaks. e. Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (e.e.) and purity. f. Pool the fractions of the desired enantiomer that meet the purity specifications. g. Evaporate the solvent to obtain the purified enantiomer.

Quantitative Data Summary

The following tables present hypothetical data for the chiral resolution of a sartan compound under different chromatographic conditions. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Chiral Stationary Phase Screening Results

CSPMobile PhaseRetention Time (min)Resolution (Rs)
Chiralpak IA n-Heptane:IPA (80:20)Enantiomer 1: 8.5Enantiomer 2: 10.22.1
Chiralcel OD n-Heptane:IPA (90:10)Enantiomer 1: 12.1Enantiomer 2: 13.51.8
Lux Cellulose-1 n-Heptane:Ethanol (85:15)Enantiomer 1: 9.8Enantiomer 2: 10.51.2

Table 2: Preparative Run Data (Using Chiralpak IA)

ParameterValue
Sample Load 50 mg
Yield (Enantiomer 1) 23 mg (92%)
Yield (Enantiomer 2) 24 mg (96%)
Enantiomeric Excess (Enantiomer 1) >99.5%
Enantiomeric Excess (Enantiomer 2) >99.5%
Purity (Both Enantiomers) >99%

Visualizations

G cluster_0 Preparative Chiral Resolution Workflow racemic Racemic Sartan Compound dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject onto Preparative Column dissolve->inject separate Chromatographic Separation inject->separate collect1 Collect Enantiomer 1 Fraction separate->collect1 collect2 Collect Enantiomer 2 Fraction separate->collect2 analyze1 Analyze Fraction 1 (e.e., Purity) collect1->analyze1 analyze2 Analyze Fraction 2 (e.e., Purity) collect2->analyze2 pool Pool Pure Fractions analyze1->pool analyze2->pool evaporate Evaporate Solvent pool->evaporate pure Pure Enantiomer evaporate->pure

Caption: Workflow for the preparative chiral resolution of a sartan compound.

G cluster_1 Troubleshooting Poor Resolution start Poor or No Separation (Rs < 1.5) check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Adjust solvent ratio and additives check_mp->optimize_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes optimize_mp->check_temp vary_temp Vary column temperature check_temp->vary_temp No success Resolution Improved check_temp->success Yes vary_temp->success

Caption: Decision-making flowchart for troubleshooting poor chiral separation.

References

Validation & Comparative

A Comparative Analysis of Enoltasosartan and Tasosartan Receptor Affinity at the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor affinity of the angiotensin II receptor blocker, Tasosartan, and its active metabolite, Enoltasosartan. This analysis is supported by experimental data to delineate the binding characteristics of these two compounds at the Angiotensin II Type 1 (AT1) receptor.

Tasosartan is a nonpeptide AT1 receptor antagonist. Its prolonged pharmacological effect is largely attributed to its active metabolite, this compound. Both compounds selectively target the AT1 receptor, a key regulator in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. Understanding the nuances of their receptor binding affinity is critical for comprehending their pharmacokinetic and pharmacodynamic profiles.

Quantitative Comparison of Receptor Affinity

The intrinsic binding affinities of this compound and Tasosartan for the human AT1 receptor have been evaluated in vitro. While direct side-by-side comparisons under identical experimental conditions are limited in publicly available literature, data from separate studies provide a strong basis for comparison. In vitro studies have indicated that this compound and Tasosartan possess similar receptor binding affinities.[1]

CompoundAffinity MetricValue (nM)Receptor Type
This compound IC5020 - 45Human Angiotensin II Type 1 (AT1)
Tasosartan Ki46.6Rat Liver Angiotensin II Type 1 (AT1)

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of the potency of an inhibitor.

A study investigating novel human metabolites of Tasosartan reported that these metabolites, which would include this compound, demonstrated IC50 values for the human AT1 receptor in the range of 20 to 45 nM.[2] In a separate radioligand binding assay, Tasosartan was found to have a Ki of 46.6 nM at the rat liver AT1 receptor.

It is important to note the confounding role of plasma protein binding in the in vivo activity of this compound. The delayed onset of action of this compound, despite its potent intrinsic receptor affinity, is attributed to its high and tight binding to plasma proteins.[3] This high degree of protein binding reduces the concentration of free drug available to interact with the AT1 receptor, a critical factor in its overall pharmacological profile.

Experimental Methodologies

The receptor affinity data presented is primarily derived from in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (in this case, this compound or Tasosartan) and its receptor.

Radioligand Binding Assay Protocol

A typical protocol for an AT1 receptor binding assay involves the following steps:

  • Membrane Preparation: Isolation of cell membranes rich in the target receptor (e.g., from rat liver epithelial cells or cells recombinantly expressing the human AT1 receptor).

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [¹²⁵I]Angiotensin II).

  • Competition: A range of concentrations of the unlabeled competitor drug (this compound or Tasosartan) is added to the incubation mixture. The competitor drug displaces the radioligand from the receptor in a concentration-dependent manner.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a radioligand binding assay and the signaling pathway of the AT1 receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor AT1 Receptor Source (e.g., Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]Angiotensin II) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Tasosartan) Competitor->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC50 and Ki Values Counting->Analysis

Figure 1: Workflow of a competitive radioligand binding assay.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, Aldosterone Secretion, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Blocker This compound / Tasosartan Blocker->AT1R Blocks

Figure 2: Angiotensin II Type 1 (AT1) receptor signaling pathway.

References

A Comparative Guide to the Analytical Method Validation for Angiotensin II Receptor Blockers: A Case Study on 'Sartans'

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies relevant to the validation of Enoltasosartan, a member of the 'sartan' class of angiotensin II receptor antagonists. Due to the limited availability of specific public data on this compound, this guide draws upon established and validated methods for other widely recognized sartans, such as Losartan, Valsartan, Irbesartan, and Olmesartan. This comparative approach offers valuable insights and a robust framework for the development and validation of analytical methods for new chemical entities within this therapeutic class.

The primary analytical technique for the quantification and impurity profiling of sartans is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its high resolution, precision, and reproducibility.[1] Other noteworthy methods include UV-Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

Comparison of Analytical Method Validation Parameters

The following tables summarize typical validation parameters for the analysis of various sartans using RP-HPLC, providing a benchmark for the expected performance of an analytical method for this compound.

Table 1: Linearity and Range

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Losartan PotassiumRP-HPLC15 - 45> 0.999[3]
ValsartanRP-HPLC4 - 200.9999[4]
IrbesartanRP-HPLC--[5]
Olmesartan MedoxomilRP-HPLC10 - 500.999[6]
TelmisartanRP-HPLC40 - 60-[7]

Table 2: Accuracy (Recovery)

AnalyteMethodConcentration LevelsMean Recovery (%)Reference
Losartan PotassiumRP-HPLC75%, 100%, 125%98.77 - 101.45[3]
ValsartanRP-HPLC-99.55 ± 0.7211[4]
Olmesartan MedoxomilRP-HPLC80%, 100%, 120%98 - 102[6]
TelmisartanRP-HPLC80%, 100%, 120%-[7]

Table 3: Precision (%RSD)

AnalyteMethodIntra-day RSD (%)Inter-day RSD (%)Reference
Losartan PotassiumRP-HPLC≤ 0.80≤ 0.80[3]
Olmesartan MedoxomilRP-HPLC< 0.71 (drug form)< 0.71 (drug form)[8]
TelmisartanRP-HPLC--[7]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
Losartan PotassiumHPTLC0.0260.079[9]
ValsartanRP-HPLC0.25150.6623[4]
Naproxen (Related Substances)RP-HPLC0.130.25[10]

Experimental Protocols

A typical RP-HPLC method for the analysis of sartans involves the following steps:

1. Preparation of Solutions:

  • Standard Solution: A stock solution of the reference standard (e.g., this compound) is prepared in a suitable diluent (e.g., methanol or a mixture of mobile phase components). Working standard solutions are then prepared by diluting the stock solution to various concentrations within the linear range.

  • Sample Solution: The pharmaceutical dosage form (e.g., tablets) is accurately weighed, and a powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the diluent. The solution is typically sonicated and filtered to ensure complete dissolution and removal of excipients.

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation of sartans.[5][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][7] The pH of the buffer and the ratio of the organic to aqueous phase are optimized to achieve good separation and peak shape.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[7]

  • Detection: UV detection is typically performed at a wavelength where the analyte shows maximum absorbance, for instance, 225 nm for Losartan or 295 nm for Telmisartan.[3][7]

3. Validation Procedure: The developed method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][12]

Visualizing the Workflow and Mechanism

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for a pharmaceutical product like this compound.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport Sartan Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1Receptor->Aldosterone This compound This compound (Sartan) Block Blockade This compound->Block Block->AT1Receptor

References

Enoltasosartan: A Comparative Efficacy Analysis Against Other Sartans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Enoltasosartan, the active metabolite of Tasosartan, with other angiotensin II receptor blockers (ARBs), commonly known as sartans. The information is supported by available experimental data to aid in research and drug development.

Note on Tasosartan's Development: It is important to note that the development of Tasosartan was discontinued. After Phase III clinical trials, the manufacturer withdrew it from FDA review due to observations of elevated transaminases in a significant number of participants, indicating potential liver toxicity.[1][2]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Sartans, including this compound, exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure.

The following diagram illustrates the RAAS pathway and the point of intervention for angiotensin II receptor blockers.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sartans This compound & Other Sartans Sartans->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of sartans.

Comparative Efficacy in Blood Pressure Reduction

However, a 10-week, double-blind, placebo-controlled, dose-titration study on Tasosartan provides insight into its efficacy. In this trial, patients with stage I and stage II hypertension receiving Tasosartan (50-200 mg once daily) experienced a mean 24-hour ambulatory blood pressure reduction of -12.6 / -8.1 mmHg (systolic/diastolic).[3]

For a contextual comparison, the following table summarizes the blood pressure-lowering effects of other commonly prescribed sartans based on various clinical trials. It is crucial to interpret this data with caution as the studies were not direct head-to-head comparisons with Tasosartan.

SARTANDOSAGEMEAN BLOOD PRESSURE REDUCTION (SYSTOLIC/DIASTOLIC in mmHg)
Tasosartan 50-200 mg-12.6 / -8.1[3]
Losartan 50-100 mgVaries across studies, generally considered less potent than some other sartans.
Valsartan 80-320 mgGenerally demonstrates greater blood pressure reduction than Losartan at higher doses.
Olmesartan 20-40 mgOften shows greater efficacy in reducing both systolic and diastolic blood pressure compared to Losartan and Valsartan in head-to-head trials.

AT₁ Receptor Binding Affinity

The affinity of a sartan for the AT₁ receptor is a key determinant of its potency and duration of action. While specific quantitative data for this compound is limited, a relative ranking of the binding affinities of several sartans, including Tasosartan, has been published.

SARTANRELATIVE BINDING AFFINITY (HIGHEST AFFINITY = 1)
Candesartan1[4]
Telmisartan10[4]
E3174 (active metabolite of Losartan)10[4]
Tasosartan 20 [4]
Losartan50[4]
Eprosartan100[4]

This data suggests that Tasosartan has a higher binding affinity for the AT₁ receptor compared to Losartan and Eprosartan, but a lower affinity than Candesartan and Telmisartan. This compound, as the active metabolite, is primarily responsible for the long-acting effects of Tasosartan, which is attributed to its high and tight protein binding.[5] However, the presence of plasma proteins has been shown to decrease this compound's affinity for the AT₁ receptor in vitro.[5]

Experimental Protocols

Ambulatory Blood Pressure Monitoring (ABPM) Clinical Trial Protocol (General Overview)

The efficacy of antihypertensive drugs is often assessed through randomized, double-blind, placebo-controlled clinical trials utilizing 24-hour ambulatory blood pressure monitoring. A general protocol for such a study is outlined below.

ABPM_Workflow cluster_screening Screening & Washout cluster_baseline Baseline cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Screening->Washout Baseline_ABPM Baseline 24-hour ABPM Washout->Baseline_ABPM Randomization Randomization Baseline_ABPM->Randomization Treatment_Group Active Drug (e.g., Tasosartan) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Dose_Titration Dose Titration (if applicable) Treatment_Group->Dose_Titration Followup_ABPM Follow-up 24-hour ABPM Placebo_Group->Followup_ABPM Dose_Titration->Followup_ABPM Data_Analysis Data Analysis (Comparison of BP changes) Followup_ABPM->Data_Analysis

Caption: A generalized workflow for an ambulatory blood pressure monitoring clinical trial.

Methodology:

  • Patient Selection: Patients meeting specific inclusion criteria (e.g., age, diagnosis of essential hypertension) and not meeting exclusion criteria are enrolled.

  • Washout Period: A period where patients discontinue their current antihypertensive medications to establish a baseline blood pressure.

  • Baseline Monitoring: A 24-hour ambulatory blood pressure monitoring session is conducted to record baseline blood pressure readings at regular intervals.

  • Randomization: Patients are randomly assigned to receive either the active drug (e.g., Tasosartan) or a placebo in a double-blind manner.

  • Treatment and Dose Titration: Patients receive the assigned treatment for a specified period. In some studies, the dose of the active drug may be titrated upwards to achieve a target blood pressure.

  • Follow-up Monitoring: A final 24-hour ABPM session is conducted at the end of the treatment period.

  • Data Analysis: The change in mean 24-hour systolic and diastolic blood pressure from baseline is compared between the active treatment group and the placebo group to determine the drug's efficacy.

AT₁ Receptor Binding Affinity Assay Protocol (General Overview)

Radioligand binding assays are commonly used to determine the binding affinity of a compound to a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenates expressing AT₁ receptors) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ¹²⁵I-labeled Angiotensin II) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (e.g., this compound at various concentrations) Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Detection Quantification of Radioactivity (e.g., gamma counter) Separation->Detection Analysis Calculation of IC₅₀ and/or Ki values Detection->Analysis

Caption: A generalized workflow for a radioligand binding assay to determine AT₁ receptor affinity.

Methodology:

  • Receptor Source: A source of AT₁ receptors, typically cell membranes from tissues or cell lines that express the receptor, is prepared.

  • Radioligand: A radiolabeled ligand that specifically binds to the AT₁ receptor (e.g., ¹²⁵I-labeled Angiotensin II) is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, usually by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation or gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined. The IC₅₀ value is then often converted to a binding affinity constant (Ki) to reflect the true affinity of the compound for the receptor.

Conclusion

This compound is the long-acting, active metabolite of Tasosartan, a sartan that was withdrawn from development due to safety concerns. Based on available data for its prodrug, Tasosartan demonstrated efficacy in reducing blood pressure in patients with hypertension. In terms of AT₁ receptor binding affinity, Tasosartan appears to be more potent than Losartan but less so than Candesartan and Telmisartan. A key characteristic of this compound is its delayed onset of action in vivo, which is attributed to its high protein binding.

References

A Comparative Analysis of Enoltasosartan and Losartan on Angiotensin II Type 1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Enoltasosartan and Losartan, focusing on their interaction with the Angiotensin II Type 1 (AT1) receptor. The information is compiled from publicly available research and is intended to provide an objective overview for scientific and drug development purposes.

Introduction

This compound is the active metabolite of Tasosartan, a nonpeptide AT1 receptor antagonist. Tasosartan underwent clinical trials but was withdrawn from FDA review due to observations of elevated transaminases, suggesting potential liver toxicity. Losartan was the first orally active, nonpeptide AT1 receptor antagonist to be marketed and remains a widely used therapeutic agent for hypertension and other cardiovascular conditions. Both molecules exert their effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin system.

Data Presentation: Quantitative Comparison

Direct head-to-head comparative studies providing quantitative data for this compound and Losartan are limited. The following tables summarize available data from various sources to facilitate a comparative assessment.

Compound Parameter Value Notes
This compound IC50 (AT1 Receptor Binding)20 - 45 nMThis range is reported for three novel metabolites of Tasosartan, one of which is likely this compound[1]. The specific value for this compound is not individually detailed.
Losartan IC50 (AT1 Receptor Binding)20 nMThis is for the parent compound, Losartan[2].
EXP3174 (Active Metabolite of Losartan) Potency vs. Losartan10-40 times more potentEXP3174 is a more potent antagonist at the AT1 receptor than Losartan.

Table 1: Comparative AT1 Receptor Binding Affinity

Compound Key Pharmacokinetic/Pharmacodynamic Feature Observation
This compound Protein BindingHigh and tight protein binding contributes to a long duration of action. This binding is also noted to decrease its in vitro affinity for the AT1 receptor and slow the receptor association rate[3][4].
Losartan MetabolismMetabolized to a more potent active metabolite, EXP3174.
Losartan Receptor SelectivityOver 10,000-fold more selective for the AT1 receptor than the AT2 receptor[5].

Table 2: Key Pharmacodynamic and Pharmacokinetic Characteristics

Experimental Protocols

Detailed experimental protocols for the characterization of novel AT1 receptor antagonists are crucial for the reproducibility and validation of findings. Below are generalized methodologies for key experiments cited in the comparison.

Radioligand Binding Assay for AT1 Receptor Affinity

A common method to determine the binding affinity of a compound to the AT1 receptor is a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound (this compound or Losartan) for the binding of a radiolabeled ligand to the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected cell lines like CHO or from tissues with high expression like the adrenal gland).

  • Radioligand: Typically [125I]Sar1,Ile8-angiotensin II.

  • Test compounds: this compound and Losartan at various concentrations.

  • Non-specific binding control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • In parallel, incubate membranes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assays for AT1 Receptor Antagonism

Functional assays assess the ability of a compound to inhibit the biological response induced by an agonist (Angiotensin II) at the AT1 receptor.

Objective: To determine the functional potency of the antagonist, often expressed as the pA2 value.

Example: Calcium Mobilization Assay

Materials:

  • Cells stably expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Angiotensin II as the agonist.

  • Test compounds: this compound and Losartan at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or Losartan) or vehicle.

  • Stimulate the cells with a fixed concentration of Angiotensin II.

  • Measure the resulting increase in intracellular calcium concentration by monitoring the change in fluorescence over time.

  • Generate concentration-response curves for Angiotensin II in the presence of different concentrations of the antagonist.

  • Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and Losartan are selective antagonists of the AT1 receptor. Their primary mechanism of action is to block the binding of Angiotensin II to this receptor, thereby inhibiting its downstream effects.

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_Antagonists Antagonists Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Downstream Downstream Effects (Vasoconstriction, Aldosterone Release, etc.) Ca_PKC->Downstream Mediate Losartan Losartan / this compound Losartan->AT1R Blocks

Figure 1: Simplified AT1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow start Start: Prepare AT1 Receptor Expressing Cells/Membranes reagents Add Radioligand ([125I]AngII) & Varying Concentrations of Antagonist (this compound or Losartan) start->reagents incubation Incubate to Reach Equilibrium reagents->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate Specific Binding, Determine IC50 counting->analysis end End: Comparative Affinity Data analysis->end

Figure 2: General Experimental Workflow for a Radioligand Binding Assay.

Logical_Comparison cluster_this compound This compound cluster_Losartan Losartan cluster_Shared Shared Characteristics E_metabolite Active metabolite of Tasosartan S_target Selective AT1 Receptor Antagonists E_binding High protein binding E_duration Long duration of action E_binding->E_duration E_affinity In vitro affinity reduced by protein E_binding->E_affinity L_prodrug Parent drug with active metabolite (EXP3174) L_potency EXP3174 is more potent than Losartan L_prodrug->L_potency L_selectivity Highly selective for AT1 over AT2 S_moa Block Angiotensin II binding S_target->S_moa S_effect Inhibit vasoconstriction and aldosterone secretion S_moa->S_effect

Figure 3: Logical Comparison of this compound and Losartan Characteristics.

Conclusion

This compound and Losartan are both potent antagonists of the AT1 receptor. While direct comparative data is sparse, available information suggests that this compound's pharmacological profile is significantly influenced by its high protein binding, which contributes to a prolonged duration of action but may reduce its apparent in vitro affinity. Losartan, on the other hand, is a well-characterized drug with a potent active metabolite, EXP3174. The withdrawal of Tasosartan from clinical development has limited the extent of publicly available data on this compound, making a definitive and comprehensive comparison challenging. Further research would be required to fully elucidate the comparative pharmacology of these two compounds on the AT1 receptor.

References

In Vivo Antihypertensive Efficacy of Enoltasosartan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antihypertensive effects of Enoltasosartan, the active metabolite of the angiotensin II receptor blocker (ARB) Tasosartan. Due to the limited availability of direct preclinical studies on this compound in established hypertension models, this guide draws upon available human clinical data and in vivo studies of its parent compound and other relevant ARBs. The performance of this compound is compared with other widely recognized antihypertensive agents from the ARB class, Losartan and Valsartan, and the angiotensin-converting enzyme (ACE) inhibitor class, Enalapril.

Mechanism of Action: Angiotensin II Receptor Blockade

This compound, like other "sartan" drugs, exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By binding to the AT1 receptor, this compound prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.

The signaling cascade initiated by Angiotensin II binding to the AT1 receptor is multifaceted, involving G-protein-dependent and independent pathways that ultimately lead to vasoconstriction, inflammation, and fibrosis. The binding of an antagonist like this compound blocks these downstream effects.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 Protein AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis This compound This compound This compound->AT1R Blocks

AT1 Receptor Signaling Pathway and Blockade by this compound.

Comparative In Vivo Antihypertensive Efficacy

Table 1: Angiotensin II Receptor Blockade in Humans

DrugDoseRoute of AdministrationTime Post-AdministrationAT1 Receptor Blockade (%)
This compound 2.5 mgIntravenousDelayed~60-70%[1]
Tasosartan 100 mgOral1-2 hours~80%[1]
32 hours~40%[1]

Table 2: Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

DrugDoseDuration of TreatmentSystolic Blood Pressure Reduction (mmHg)
Losartan 20 mg/kg/day8 weeksSignificant reduction, preventing elevation
Valsartan 10 mg/kg/day4 weeksSignificant reduction
Enalapril 10 mg/kg/day12 weeksSignificant reduction

Table 3: Blood Pressure Reduction in DOCA-Salt Hypertensive Rats

DrugDoseDuration of TreatmentSystolic Blood Pressure Reduction (mmHg)
Enalapril 25 mg/kg/day4 weeksSignificant reduction

Detailed Experimental Protocols

Detailed methodologies for the key in vivo experiments cited for the comparator drugs are provided below.

Spontaneously Hypertensive Rat (SHR) Model
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.

  • Drug Administration:

    • Losartan: Administered orally at a dose of 20 mg/kg/day for 8 weeks.

    • Valsartan: Administered orally at a dose of 10 mg/kg/day for 4 weeks.

    • Enalapril: Administered in drinking water at a concentration to achieve a dose of approximately 10 mg/kg/day for 12 weeks.

  • Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method. Measurements are typically taken at baseline and at regular intervals throughout the treatment period. For continuous and more accurate measurements, radiotelemetry can be employed.

  • Workflow:

start Acquire SHRs and WKYs acclimatize Acclimatize animals (1 week) start->acclimatize baseline_bp Measure baseline blood pressure (Tail-cuff or Telemetry) acclimatize->baseline_bp grouping Randomize into treatment and control groups baseline_bp->grouping treatment Administer Drug or Vehicle daily for specified duration grouping->treatment weekly_bp Monitor blood pressure weekly treatment->weekly_bp final_bp Measure final blood pressure treatment->final_bp weekly_bp->final_bp data_analysis Analyze and compare blood pressure changes final_bp->data_analysis

Experimental Workflow for SHR Model.

DOCA-Salt Hypertensive Rat Model
  • Animal Model: This model of mineralocorticoid-induced hypertension is established in male Sprague-Dawley or Wistar rats.

  • Induction of Hypertension:

    • Unilateral nephrectomy is performed on anesthetized rats.

    • A subcutaneous implant of deoxycorticosterone acetate (DOCA) (e.g., 200 mg/kg) is administered.

    • Rats are provided with drinking water containing 1% NaCl and 0.2% KCl.

  • Drug Administration:

    • Enalapril: Administered in drinking water at a concentration to achieve a dose of approximately 25 mg/kg/day for 4 weeks, starting after the induction of hypertension.

  • Blood Pressure Measurement: Blood pressure is monitored weekly using the tail-cuff method.

  • Workflow:

start Acquire rats uninephrectomy Perform unilateral nephrectomy start->uninephrectomy doca_implant Implant DOCA pellet uninephrectomy->doca_implant salt_water Provide 1% NaCl drinking water doca_implant->salt_water hypertension_dev Allow hypertension to develop (2-4 weeks) salt_water->hypertension_dev baseline_bp Measure baseline hypertensive blood pressure hypertension_dev->baseline_bp grouping Group animals for treatment baseline_bp->grouping treatment Administer Enalapril or Vehicle for 4 weeks grouping->treatment weekly_bp Monitor blood pressure weekly treatment->weekly_bp final_bp Measure final blood pressure treatment->final_bp weekly_bp->final_bp analysis Analyze blood pressure data final_bp->analysis

Experimental Workflow for DOCA-Salt Model.

Discussion and Conclusion

The available data suggests that this compound is a potent and long-acting AT1 receptor antagonist. The human clinical study indicates that while its onset of action may be delayed compared to its parent compound Tasosartan, it achieves a significant and sustained blockade of the AT1 receptor. This prolonged action is a desirable characteristic for an antihypertensive agent, potentially leading to better 24-hour blood pressure control with once-daily dosing.

Direct comparative data from preclinical hypertension models are necessary to definitively position the antihypertensive efficacy of this compound relative to other established ARBs like Losartan and Valsartan, and ACE inhibitors like Enalapril. However, based on its mechanism of action and the data from related compounds, it is expected that this compound would demonstrate significant blood pressure-lowering effects in models such as the SHR and DOCA-salt hypertensive rat.

Future in vivo studies should focus on establishing the dose-response relationship of this compound in these standard preclinical models of hypertension. Such studies will be crucial for a comprehensive understanding of its therapeutic potential and for guiding further clinical development. Researchers are encouraged to employ rigorous experimental designs, including appropriate control groups and validated blood pressure measurement techniques, to generate robust and comparable data.

References

Benchmarking Enoltasosartan: A Comparative Analysis of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of Enoltasosartan's activity against established Angiotensin II (AngII) antagonists, including Losartan, Valsartan, and Olmesartan. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro activity and clinical efficacy based on available experimental data.

This compound is the active metabolite of the prodrug Tasosartan, a long-acting AngII receptor blocker (ARB). Its therapeutic effect is achieved through the selective blockade of the Angiotensin II receptor type 1 (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of AngII. A key characteristic of this compound is its delayed onset and prolonged duration of action, which is attributed to its high degree of protein binding.[1]

In Vitro Activity: AT1 Receptor Binding Affinity

The cornerstone of an ARB's efficacy is its binding affinity to the AT1 receptor. A higher binding affinity generally translates to more potent and sustained receptor blockade. In vitro studies provide a quantitative measure of this interaction, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher binding affinity.

A comparative analysis of published in vitro binding data reveals the relative potency of this compound's parent compound, Tasosartan, and other widely used ARBs.

CompoundBinding Affinity MetricValue (nM)Notes
Tasosartan IC501.2 ± 0.6Inhibition of 125I-AngII binding to rat adrenal membrane.[2]
Losartan pKi7.17 ± 0.07
Valsartan Ki2.38[3][4]
Olmesartan IC507.7Displacement of 125I-Ang II in bovine adrenal cells.[5]
Candesartan pKi8.61 ± 0.21
Telmisartan pKi8.19 ± 0.04

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. pKi values were not directly converted to Ki for this table to preserve the original reported data.

One study provided a relative binding affinity ranking for several ARBs, with a lower number indicating higher affinity: Candesartan (1), Telmisartan (10), E3174 (active metabolite of Losartan) (10), Tasosartan (20), Losartan (50), and Eprosartan (100).[6] This places Tasosartan as having a higher binding affinity than Losartan but lower than Candesartan and Telmisartan.

Clinical Efficacy: Antihypertensive Effects

Clinical trials provide the ultimate benchmark for an ARB's activity, measuring its ability to reduce blood pressure in hypertensive patients. While direct head-to-head trials comparing this compound or Tasosartan with other specific ARBs are limited in the public domain, data from placebo-controlled trials and comparative studies of other ARBs offer valuable context for its efficacy.

This compound (via Tasosartan Administration)

A double-blind, randomized, placebo-controlled study of Tasosartan in patients with stage I and II hypertension demonstrated significant blood pressure reductions. After a 10-week dose-titration period (50 mg to 200 mg once daily), Tasosartan produced a mean reduction in sitting diastolic blood pressure (SiDBP) of -9.4 mmHg and sitting systolic blood pressure (SiSBP) of -12.2 mmHg, compared to -2.0 mmHg and +0.4 mmHg for placebo, respectively.[7]

Another study provided data on the in vivo and ex vivo AT1 receptor blockade by Tasosartan and this compound. A single oral dose of 100 mg Tasosartan resulted in an 80% blockade of AT1 receptors within 1-2 hours, with a 40% blockade still present at 32 hours.[1] Intravenously administered this compound showed a delayed and less pronounced blockade, reaching 60-70%, which is attributed to its high protein binding.[1]

Comparative Clinical Data of Other AngII Antagonists

Numerous head-to-head clinical trials have been conducted to compare the antihypertensive efficacy of other commercially available ARBs.

Olmesartan vs. Losartan, Valsartan, and Irbesartan: In a comparative trial, Olmesartan (20 mg/day) was found to be more effective in reducing mean 24-hour ambulatory diastolic and systolic blood pressure than Losartan (50 mg/day) and Valsartan (80 mg/day) after 8 weeks of treatment.[8][9]

Valsartan vs. Losartan: A meta-analysis of 31 randomized controlled trials concluded that Valsartan administered at 160 mg or 320 mg is more effective at lowering blood pressure than Losartan at 100 mg.

Telmisartan vs. Losartan: A meta-analysis of randomized controlled trials indicated that Telmisartan provides better control of blood pressure compared to Losartan in hypertensive patients.

Experimental Protocols

AT1 Receptor Binding Assay (General Protocol)

A standardized radioligand binding assay is a common method to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat adrenal glands, bovine adrenal cells, or cell lines engineered to express the human AT1 receptor).

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the AT1 receptor, such as 125I-[Sar1,Ile8]Angiotensin II.

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, Losartan) are added to the incubation mixture. The antagonist competes with the radioligand for binding to the AT1 receptor.

  • Separation and Counting: After incubation, the bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Clinical Trial for Antihypertensive Efficacy (General Protocol)
  • Study Design: A randomized, double-blind, placebo-controlled or active-controlled parallel-group design is typically employed.

  • Patient Population: Patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure between 95 and 115 mmHg) are recruited.

  • Washout Period: A washout period where patients discontinue their current antihypertensive medications is often included.

  • Treatment: Patients are randomly assigned to receive the investigational drug (e.g., Tasosartan), a placebo, or an active comparator (e.g., Losartan) for a specified duration. Doses may be titrated based on blood pressure response.

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., at trough, 24 hours post-dose) using standardized methods (e.g., seated cuff blood pressure, ambulatory blood pressure monitoring).

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in mean sitting diastolic or systolic blood pressure at the end of the treatment period.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro AT1 Receptor Binding Assay cluster_clinical Clinical Trial for Antihypertensive Efficacy membrane_prep AT1 Receptor-Expressing Membrane Preparation radioligand Radioligand Incubation (125I-AngII) competition Competition with This compound/ARBs separation Separation of Bound/ Free Radioligand quantification Quantification of Bound Radioactivity analysis IC50/Ki Determination recruitment Patient Recruitment (Hypertension) randomization Randomization to Treatment Groups (this compound, Comparator, Placebo) treatment_period Treatment Period (e.g., 8-12 weeks) bp_measurement Blood Pressure Monitoring (Trough, Ambulatory) data_analysis Efficacy & Safety Analysis

Figure 1. AngII-AT1 Receptor Signaling Pathway and the inhibitory action of this compound. Figure 2. Generalized experimental workflows for in vitro and clinical evaluation of ARBs.

References

Reproducibility of Enoltasosartan Protein Binding Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein binding characteristics of Enoltasosartan and other angiotensin II receptor blockers (ARBs). Due to the critical role of plasma protein binding in drug disposition and efficacy, understanding the reproducibility of these experiments is paramount. This document summarizes available data, presents detailed experimental protocols for common protein binding assays, and offers visualizations to clarify experimental workflows.

High and Tight: The Challenge of Quantifying this compound's Protein Binding

Comparative Analysis of Protein Binding in Angiotensin II Receptor Blockers

To provide context for this compound's protein binding characteristics, the following table summarizes the plasma protein binding percentages of its parent drug, Tasosartan, and other commonly prescribed ARBs. It is important to note that most ARBs exhibit a high degree of plasma protein binding.

CompoundClassPlasma Protein Binding (%)Primary Binding Protein
This compound Angiotensin II Receptor BlockerHigh and Tight (quantitative value not published)Albumin (presumed)
Tasosartan Angiotensin II Receptor Blocker>99%Albumin
Losartan Angiotensin II Receptor Blocker~98.7%Albumin
EXP3174 (active metabolite of Losartan) Angiotensin II Receptor Blocker>99.7%Albumin
Telmisartan Angiotensin II Receptor Blocker>99.5%Albumin
Candesartan Angiotensin II Receptor Blocker>99%Albumin
Olmesartan Angiotensin II Receptor Blocker>99%Albumin
Valsartan Angiotensin II Receptor Blocker94-97%Albumin

Experimental Protocols for Protein Binding Assessment

The reproducibility of protein binding experiments is contingent on standardized and well-documented protocols. The two most common methods for determining the extent of drug-protein binding in plasma are Equilibrium Dialysis and Ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for its accuracy and minimal non-specific binding.

Objective: To determine the in vitro plasma protein binding of a test compound by measuring its distribution between plasma and a protein-free buffer at equilibrium.

Materials:

  • Test compound (e.g., this compound)

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system with semi-permeable membranes, MWCO 5-10 kDa)

  • Incubator shaker capable of maintaining 37°C

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Spike the human plasma with the test compound to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation.

  • Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

  • Load the plasma sample containing the test compound into one chamber of the dialysis cell.

  • Load an equal volume of PBS into the adjacent chamber.

  • Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both aliquots using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma] x 100

Ultrafiltration

Ultrafiltration is a faster method but can be susceptible to non-specific binding to the filter membrane.

Objective: To determine the in vitro plasma protein binding of a test compound by separating the free drug from the protein-bound drug using a semi-permeable membrane via centrifugation.

Materials:

  • Test compound

  • Human plasma

  • PBS, pH 7.4

  • Ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and appropriate molecular weight cut-off (MWCO)

  • Centrifuge capable of maintaining 37°C

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare the spiked plasma sample as described in the equilibrium dialysis protocol.

  • Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.

  • Add the plasma sample to the sample reservoir of the ultrafiltration device.

  • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect the ultrafiltrate. The volume of the ultrafiltrate should be a small fraction of the initial sample volume to avoid disturbing the binding equilibrium.

  • Collect the ultrafiltrate (containing the unbound drug) and an aliquot of the original plasma sample (containing the total drug).

  • Analyze the concentration of the test compound in both the ultrafiltrate and the plasma sample.

  • Calculate the percentage of protein binding using the formula: % Bound = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Ultrafiltrate) / Total Drug Concentration in Plasma] x 100

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for equilibrium dialysis and ultrafiltration.

Equilibrium_Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep Spike Human Plasma with Test Compound load Load Plasma and Buffer into Dialysis Cell prep->load incubate Incubate at 37°C with Agitation load->incubate collect Collect Aliquots from Both Chambers incubate->collect analyze Quantify Drug Concentration (LC-MS/MS) collect->analyze calculate Calculate % Protein Binding analyze->calculate

Caption: Workflow for Equilibrium Dialysis Assay.

Ultrafiltration_Workflow cluster_prep Sample Preparation cluster_filtration Ultrafiltration cluster_analysis Analysis prep Spike Human Plasma with Test Compound load Add Plasma to Ultrafiltration Device prep->load centrifuge Centrifuge at 37°C load->centrifuge collect Collect Ultrafiltrate and Plasma Aliquot centrifuge->collect analyze Quantify Drug Concentration (LC-MS/MS) collect->analyze calculate Calculate % Protein Binding analyze->calculate

Caption: Workflow for Ultrafiltration Assay.

References

Safety Operating Guide

Essential Safety and Handling of Enoltasosartan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Enoltasosartan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is an angiotensin II receptor blocker.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and information available for similar angiotensin II receptor blockers. A substance-specific risk assessment should always be conducted before handling.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipment SpecificationPurpose
Respiratory Protection NIOSH-approved respirator with a P100 filter. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.To prevent inhalation of the compound, which can be harmful.
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect eyes from splashes or airborne particles of the compound.
Skin and Body Protection Disposable lab coat with long sleeves and tight cuffs. Consideration should be given to a disposable suit for extensive handling or in case of a significant spill.[3][4]To prevent skin contact with the compound.
Hand Protection Double-gloving with nitrile gloves is recommended. Check manufacturer's data for chemical resistance and breakthrough times. Discard gloves immediately if contaminated.[3][4]To provide a barrier against skin absorption and to allow for safe removal of the outer glove in case of contamination.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance with a draft shield or perform the task within a ventilated enclosure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, should be considered hazardous waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization: Collect waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration is often the preferred method for pharmaceutical waste.

Emergency Procedures: Spill and Exposure

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe_and_containment PPE and Containment cluster_cleanup_and_decontamination Cleanup and Decontamination cluster_post_cleanup Post-Cleanup Evacuate Evacuate the immediate area Alert Alert others and the lab supervisor Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure DonPPE Don appropriate PPE (respirator, double gloves, lab coat, goggles) Secure->DonPPE Contain Contain the spill with absorbent pads or granules DonPPE->Contain Cleanup Carefully collect spilled material using appropriate tools Contain->Cleanup Decontaminate Decontaminate the spill area with a suitable cleaning agent Cleanup->Decontaminate Package Package all contaminated materials for hazardous waste disposal Decontaminate->Package DoffPPE Remove PPE carefully and dispose of as hazardous waste Package->DoffPPE Wash Wash hands and any exposed skin thoroughly DoffPPE->Wash Report Report the incident and document the spill response Wash->Report

Figure 1. Logical workflow for handling a spill of a potent pharmaceutical compound.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (if available) or any other relevant information to the medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.